Fmoc-Cys-Asp10 (TFA)
Description
BenchChem offers high-quality Fmoc-Cys-Asp10 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Cys-Asp10 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H68F3N11O36S |
|---|---|
Molecular Weight |
1608.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H67N11O34S.C2HF3O2/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;3-2(4,5)1(6)7/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
BIFUHFPXQBJYJF-KDYAZIBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: A Specialized Tool for Targeted Bioconjugation
An In-Depth Technical Guide to the Chemical Properties of Fmoc-Cys-Asp₁₀ (TFA)
Fmoc-Cys-Asp₁₀, supplied as a trifluoroacetate (TFA) salt, is a highly specialized oligopeptide linker primarily utilized in the field of bioconjugation and targeted drug delivery. Its unique structure, combining a reactive cysteine residue with a poly-aspartic acid sequence, makes it a powerful tool for developing sophisticated therapeutic constructs. This molecule has gained prominence as a non-releasable linker involved in creating drug conjugates aimed at specific biological sites, most notably in bone fracture-homing applications where it has been shown to reduce healing times. This guide provides a comprehensive overview of its chemical properties, handling protocols, and the scientific principles governing its use, tailored for researchers and drug development professionals.
Core Chemical Identity and Properties
The fundamental characteristics of Fmoc-Cys-Asp₁₀ (TFA) are rooted in its constituent parts: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cysteine (Cys) residue, a chain of ten aspartic acid (Asp) residues, and a trifluoroacetate counter-ion.
Molecular Structure
The structure consists of a lipophilic Fmoc group, a nucleophilic cysteine, and a highly hydrophilic poly-aspartate tail.
An In-depth Technical Guide to Fmoc-Cys-Asp₁₀: Harnessing the Poly-Aspartic Acid Tail for Advanced Drug Delivery
Abstract
The strategic design of peptide-drug conjugates (PDCs) is a cornerstone of modern therapeutic development, demanding molecular scaffolds that offer precision, biocompatibility, and targeted action. Fmoc-Cys-Asp₁₀ has emerged as a critical oligopeptide linker, uniquely equipped to address these challenges. This technical guide provides an in-depth exploration of the synthesis, characterization, and functional significance of this molecule, with a particular focus on the multifaceted role of its poly-aspartic acid (poly-Asp) tail. We will dissect the rationale behind its solid-phase synthesis, illuminate the critical functions of its constituent parts, and provide field-proven protocols for its application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful molecular tool.
Introduction: The Molecular Architecture and Strategic Value of Fmoc-Cys-Asp₁₀
Fmoc-Cys-Asp₁₀ is a heterobifunctional oligopeptide linker designed for advanced bioconjugation applications. Its structure is modular, comprising three key domains, each with a distinct and vital role. The strategic brilliance of this molecule lies in the synergistic interplay between these domains, making it more than just a simple spacer.
-
The N-terminal Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the N-terminal cysteine. Its base-labile nature is fundamental to the strategy of Solid-Phase Peptide Synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain.[1]
-
The Cysteine (Cys) Residue: Positioned at the N-terminus (once deprotected), the cysteine residue is the reactive anchor for payload conjugation. The nucleophilic thiol group of its side chain provides a specific handle for covalent attachment of therapeutic agents, imaging moieties, or other molecules of interest through well-established bioconjugation chemistries.[2]
-
The Poly-Aspartic Acid (Asp₁₀) Tail: This decamer of aspartic acid residues is the primary driver of the linker's unique physicochemical and biological properties. It is this "tail" that imparts solubility, biocompatibility, and, most notably, a powerful targeting capability.
This guide will systematically unpack the significance of this architecture, beginning with its synthesis and culminating in its application.
Diagram: Modular Architecture of Fmoc-Cys-Asp₁₀
Caption: Modular domains and associated functions of the Fmoc-Cys-Asp₁₀ linker.
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of a high-purity, poly-anionic peptide like Fmoc-Cys-Asp₁₀ requires a meticulous and well-justified approach to Fmoc-SPPS. The repetitive nature of the aspartic acid sequence and the reactivity of the cysteine residue present unique challenges that must be proactively managed.
The Rationale Behind the Fmoc-SPPS Strategy
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for preparing Fmoc-Cys-Asp₁₀ due to its efficiency, ease of purification, and scalability.[3][4] The Fmoc/tBu (tert-butyl) protection scheme is particularly well-suited for this sequence.
-
Why Fmoc? The Fmoc group is removed under mild basic conditions (typically with piperidine), which are orthogonal to the strong acid conditions used for final cleavage and side-chain deprotection. This orthogonality is crucial for preserving the integrity of the peptide.[1]
-
Why Trt on Cysteine? The trityl (Trt) protecting group on the cysteine thiol is highly recommended. It is sufficiently bulky to prevent side reactions during synthesis but is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step.[2][5]
-
Why OtBu on Aspartic Acid? The tert-butyl (OtBu) ester is the standard side-chain protection for aspartic acid in Fmoc-SPPS. It effectively prevents the carboxyl side chain from participating in unwanted reactions. However, its use necessitates careful control over synthesis conditions to mitigate the risk of aspartimide formation, a common side reaction with Asp-containing sequences, especially when adjacent to residues like Gly, Ser, or another Asp.[4] This intramolecular cyclization can lead to impurities that are difficult to separate from the final product.
Detailed Step-by-Step Synthesis Protocol
This protocol is designed for manual or automated synthesis on a 0.1 mmol scale.
Materials:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin (highly recommended for C-terminal acids to minimize diketopiperazine formation and allow for mild cleavage).
-
Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Cys(Trt)-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Reagents:
-
Deprotection: 20% (v/v) piperidine in DMF.
-
Coupling: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Workflow:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
First Amino Acid Loading (Fmoc-Asp(OtBu)-OH):
-
Dissolve Fmoc-Asp(OtBu)-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Causality: Using DIPEA as a non-nucleophilic base is critical to activate the resin without prematurely cleaving the Fmoc group. 2-CTC resin allows for esterification under these relatively mild conditions.
-
Cap any unreacted chloride sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes. Wash with DMF (3x).
-
-
Iterative Peptide Elongation (9 cycles for Asp, 1 for Cys):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a fresh portion of the deprotection solution for 10 minutes. Wash thoroughly with DMF (5x).
-
Causality: A two-step deprotection ensures complete removal of the Fmoc group, which is essential for preventing deletion sequences.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (Fmoc-Asp(OtBu)-OH or Fmoc-Cys(Trt)-OH) (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 45-60 minutes.
-
Causality: HCTU is a highly efficient coupling reagent that minimizes racemization. Pre-activation ensures the reaction proceeds to completion swiftly. The excess reagents drive the reaction forward.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test after coupling to confirm the absence of free primary amines, indicating a complete reaction.
-
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Cys(Trt)-OH, perform a final deprotection step as described above to yield the free N-terminal amine of the full-length peptide, if the Fmoc group is not desired on the final product. For Fmoc-Cys-Asp₁₀, this step is omitted.
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Causality: TFA cleaves the peptide from the 2-CTC resin and simultaneously removes the OtBu and Trt protecting groups. TIS is a crucial scavenger that quenches the reactive trityl and t-butyl cations, preventing re-attachment to the peptide and modification of sensitive residues like cysteine.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
Purity assessment is non-negotiable. A combination of HPLC and mass spectrometry provides a robust, self-validating system to confirm the identity and purity of the synthesized peptide.
Purification Protocol:
-
Method: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A linear gradient, for example, from 5% to 50% Mobile Phase B over 30-40 minutes, is a good starting point for optimization. The high polarity of the Asp₁₀ tail will cause the peptide to elute at a relatively low ACN concentration.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).
-
Post-Purification: Collect fractions containing the main peak, confirm purity by analytical HPLC, pool the pure fractions, and lyophilize to obtain the final product as a fluffy white powder.
Characterization Data:
The data below represents typical expected results for a successful synthesis of Cys-Asp₁₀ (after Fmoc removal for analytical purposes).
| Parameter | Method | Expected Result | Rationale & Interpretation |
| Purity | Analytical RP-HPLC | ≥95% | Confirms the success of the synthesis and purification. A single major peak is desired.[7] |
| Identity (Molecular Weight) | ESI-MS | Calculated: 1272.2 DaObserved: [M+H]⁺ at m/z 1273.2 | Confirms the correct peptide was synthesized with no deletions or incomplete deprotection.[8][9] |
| Sequence Confirmation | MS/MS Fragmentation | Fragmentation pattern consistent with the Cys-Asp₁₀ sequence. | Provides definitive proof of the amino acid sequence. |
The Multifaceted Role of the Poly-Aspartic Acid Tail
The deca-aspartate tail is the functional heart of the Fmoc-Cys-Asp₁₀ linker, conferring a suite of advantageous properties critical for drug development.
Enhancing Aqueous Solubility and Biocompatibility
Many potent therapeutic agents are hydrophobic, posing significant challenges for formulation and systemic delivery. The poly-Asp tail, with its ten carboxylic acid side chains, is highly hydrophilic and becomes polyanionic at physiological pH. Conjugating a hydrophobic drug to this linker dramatically increases the overall aqueous solubility of the resulting PDC, preventing aggregation and improving its pharmacokinetic profile.[10] Furthermore, poly(amino acids) like poly-aspartic acid are known for their excellent biocompatibility and biodegradability, reducing the risk of toxicity and immunogenicity.[3][11]
Active Bone Targeting via Hydroxyapatite Binding
The most compelling function of the poly-Asp tail is its ability to act as a bone-targeting moiety.[12][13] Bone mineral is primarily composed of hydroxyapatite (HA), a crystalline form of calcium phosphate [Ca₁₀(PO₄)₆(OH)₂]. The negatively charged carboxylate groups of the aspartic acid residues act as powerful chelating agents for the calcium ions (Ca²⁺) on the surface of HA.[14] This strong, specific interaction allows PDCs constructed with a Cys-Asp₁₀ linker to accumulate preferentially at sites of high bone turnover, such as fractures or bone metastases.[13][15]
| Property | Significance in Drug Delivery | Supporting Evidence |
| High Negative Charge (at pH 7.4) | Drives electrostatic interaction with Ca²⁺ ions in hydroxyapatite. | Studies show poly-aspartic sequences bind strongly to HA surfaces.[4][13] |
| Chelation Capability | Multiple carboxylate groups coordinate with a single or multiple Ca²⁺ ions, leading to high-avidity binding. | The binding affinity of acidic peptides to HA has been quantitatively measured.[16][17] |
| Biomimicry | Mimics the function of natural bone matrix proteins (e.g., osteopontin), which are rich in acidic residues and regulate mineralization. | The role of acidic residues in biomineralization is well-established.[16] |
pH-Responsive Behavior for Controlled Release
The charge state of the poly-Asp tail is pH-dependent. The pKa of the aspartic acid side chain is approximately 3.9. In the acidic microenvironment of tumors or within the endo-lysosomal pathway (pH ~5.0-6.5), the carboxylate groups become partially protonated. This change in charge can trigger conformational changes in the PDC or influence the cleavage of pH-sensitive linkers used to attach the drug, facilitating targeted drug release in diseased tissues.[10][18] This property allows for the design of "smart" delivery systems that release their payload preferentially at the site of action.[10]
Application in Bioconjugation: A Workflow
The ultimate purpose of Fmoc-Cys-Asp₁₀ is to serve as a bridge, linking a payload to a biological target or carrier. The N-terminal cysteine is the key to this process.
Diagram: Synthesis and Conjugation Workflow
Caption: A typical workflow from solid-phase synthesis to final peptide-drug conjugate.
Protocol for Thiol-Maleimide Conjugation
This is one of the most robust and widely used methods for cysteine-specific bioconjugation.
Materials:
-
Purified, lyophilized Cys-Asp₁₀ peptide.
-
Maleimide-activated payload (drug, dye, etc.).
-
Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed.
-
Optional: EDTA to chelate trace metals that can catalyze disulfide bond formation.
Procedure:
-
Peptide Dissolution: Dissolve the Cys-Asp₁₀ peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
Payload Dissolution: Dissolve the maleimide-activated payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) before diluting it into the reaction buffer.
-
Conjugation Reaction: Add the payload solution to the peptide solution. A slight molar excess (1.1 to 1.5 equivalents) of the maleimide payload is typically used.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.
-
Causality: The thiol group of cysteine undergoes a Michael addition reaction with the maleimide double bond, forming a stable thioether linkage. The reaction is highly specific for thiols within the pH range of 6.5-7.5.
-
-
Quenching (Optional): Add a small molecule thiol (e.g., free cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification: Purify the resulting PDC from unreacted peptide and payload using Size Exclusion Chromatography (SEC) or RP-HPLC.
-
Characterization: Confirm the successful conjugation using ESI-MS (observe the mass shift corresponding to the payload) and HPLC (observe the shift in retention time).
Conclusion
Fmoc-Cys-Asp₁₀ is a testament to the power of rational peptide design in drug delivery. Its synthesis, while requiring careful management of known SPPS challenges, is achievable through robust, well-established protocols. The true significance of this molecule lies in the functional synergy of its components. The N-terminal cysteine provides a reliable conjugation handle, while the poly-aspartic acid tail offers a trifecta of benefits: enhanced aqueous solubility, excellent biocompatibility, and a potent, intrinsic affinity for bone tissue. For researchers in oncology, orthopedics, and targeted therapeutics, Fmoc-Cys-Asp₁₀ represents a validated and highly effective tool for developing the next generation of precision medicines.
References
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Wang M, et al. Bone-Fracture-Targeted Dasatinib-Oligoaspartic Acid Conjugate Potently Accelerates Fracture Repair. Bioconjug Chem. 2018;29(11):3800-3809. [Link]
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Adelnia, H., et al. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications. ACS Biomaterials Science & Engineering. 2021;7(6):2055-2076. [Link]
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Ullah, F., et al. Solid-phase synthetic protocols are ideal, because they enable multi-step syntheses to be carried out efficiently. Molecules. 2020;25(18):4283. [Link]
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Góngora-Benítez, M., et al. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Org. Lett. 2022;24(49):9118–9122. [Link]
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Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2020. [Link]
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Van den Nest, W., et al. Purity Profiling of Peptide Drugs. J Anal Bioanal Tech. 2011;S5:001. [Link]
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Ahang, M., et al. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Pharmaceutics. 2024;16(5):618. [Link]
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Aspartic Acid Binding on Hydroxyapatite Nanoparticles with Varying Morphologies Investigated by Solid-State NMR Spectroscopy and Molecular Dynamics Simulation. J. Phys. Chem. C. 2021;125(2):1453–1464. [Link]
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Li, Y., et al. Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers. Molecules. 2021;26(11):3353. [Link]
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Fields, G.B. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Liu, J., et al. Design of polyaspartic acid peptide-poly (ethylene glycol)-poly (ε-caprolactone) nanoparticles as a carrier of hydrophobic drugs targeting cancer metastasized to bone. International Journal of Nanomedicine. 2017;12:3567-3583. [Link]
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Tabata, K., et al. Purification and characterization of poly(aspartic acid) hydrolase from Sphingomonas sp. KT-1. Biomacromolecules. 2001;2(4):1155-60. [Link]
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Isidro-Llobet, A., et al. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther. 2014;20:53–69. [Link]
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MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]
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Lee, J., et al. Selection and identification of a novel bone-targeting peptide for biomedical imaging of bone. Sci Rep. 2020;10:8971. [Link]
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Zhang, R., et al. Development of novel bone targeting peptide–drug conjugate of 13-aminomethyl-15-thiomatrine for osteoporosis therapy. RSC Adv. 2022;12:127-136. [Link]
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Pál, Sz., et al. Poly(aspartic acid) with adjustable pH-dependent solubility. Acta Biomaterialia. 2017;48:229-237. [Link]
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Roy, O., et al. Quantification of the binding affinity of a specific hydroxyapatite binding peptide. Biomaterials. 2010;31(15):4449-55. [Link]
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Park, K., et al. Drug release testing methods of polymeric particulate drug formulations. J Control Release. 2013;172(1):89-98. [Link]
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Góngora-Benítez, M., et al. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry. 2022. [Link]
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Z-Y. Zhang, et al. Characterization of cysteinylation of pharmaceutical-grade human serum albumin by electrospray ionization mass spectrometry and low-energy collision-induced dissociation tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(11):1516-24. [Link]
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Halder, S., et al. Selection of Bone-Targeting Peptides for Therapeutic Intervention: An In Vivo Evaluation and Comparison Study. bioRxiv. 2024. [Link]
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Pasut, G., Veronese, F. M. Drug and protein delivery by polymer conjugation. Prog. Polym. Sci. 2012;32(8-9):933-961. [Link]
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Aspartic Acid Binding on Hydroxyapatite Nanoparticles with Varying Morphologies Investigated by Solid-State NMR Spectroscopy and Molecular Dynamics Simulation. ResearchGate. [Link]
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Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. 2023. [Link]
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Giraud, M., et al. Side reactions in the SPPS of Cys-containing peptides. J Pept Sci. 2013;19(5):312-9. [Link]
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Szilágyi, A., et al. Poly(aspartic acid) with adjustable pH-dependent solubility. Acta Biomaterialia. 2017;48:229-237. [Link]
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Ta, H. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility. Hang Ta research group. 2021. [Link]
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Mechanism of action for Fmoc-Cys-Asp10 as a non-releasable linker.
An In-Depth Technical Guide to the Cys-Asp Dipeptide as a Non-Releasable Linker in Bioconjugation
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy profile. Non-releasable linkers, which offer high plasma stability, have emerged as a robust strategy to widen the therapeutic window by minimizing off-target toxicity. This guide provides a detailed examination of the Cysteine-Aspartic Acid (Cys-Asp) dipeptide as a non-releasable linker. We will explore its mechanism of action, the chemical principles governing its stability, validated protocols for its synthesis and conjugation, and analytical methods to confirm its performance. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this linker technology.
The Paradigm of Non-Releasable Linkers in ADCs
The "Magic Bullet" Concept Reimagined
The core principle of an ADC is to achieve targeted delivery of a potent payload directly to pathogenic cells, most commonly cancer cells, thereby sparing healthy tissue.[] This approach enhances the therapeutic index of cytotoxic drugs that would otherwise be too toxic for systemic administration.[2] The ADC's success hinges on the synergistic function of its three components: the antibody, the payload, and the linker.[]
The Critical Role of the Linker: Stability vs. Release
The linker is far more than a simple bridge; it must be exceptionally stable in the systemic circulation to prevent premature payload release, which can lead to systemic toxicity.[4] Conversely, it must facilitate the efficient release of the active drug once the ADC has reached its target.[2] This dual requirement for stability and conditional release is the central challenge in linker design.[2]
Cleavable vs. Non-Releasable Linkers: A Comparative Overview
Linker technologies are broadly categorized into two classes: cleavable and non-releasable.[]
-
Cleavable Linkers: These are designed with specific chemical motifs that are sensitive to the tumor microenvironment or intracellular conditions. Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (e.g., hydrazones), reduction in the glutathione-rich cytoplasm (e.g., disulfides), or enzymatic cleavage by proteases like Cathepsin B that are upregulated in tumor cells (e.g., peptide linkers like Val-Cit).[5][6]
-
Non-Releasable Linkers: These linkers lack a specific chemical trigger for cleavage.[7] They are designed to be highly stable covalent bonds, such as thioethers.[] The release of the payload is not dependent on linker cleavage but rather on the complete proteolytic degradation of the antibody component itself.[5][9]
Mechanism of Action for Non-Releasable Linkers: The Lysosomal Degradation Pathway
The efficacy of an ADC with a non-releasable linker is entirely dependent on the biological processing of the antibody within the target cell.[10] The process begins with the ADC binding to its target antigen on the cell surface, followed by internalization, typically through endocytosis. The ADC is then trafficked through the endosomal pathway to the lysosome.[11] Inside the lysosome, proteases degrade the antibody backbone into its constituent amino acids.[][12] This process liberates the payload, which remains attached to the linker and the single amino acid residue (e.g., cysteine) to which it was originally conjugated.[7] This payload-linker-amino acid complex is the ultimate active metabolite.[13]
The Cys-Asp Dipeptide: A Detailed Mechanistic Examination
The Role of Cysteine: Establishing a Stable Thioether Bond
In the Cys-Asp linker, the cysteine residue serves as the primary point of attachment to the payload, typically via a maleimide group on the drug-linker construct. The reaction between the cysteine's sulfhydryl group (-SH) from the antibody and the maleimide results in a stable thioether bond.[11] This bond is highly resistant to hydrolysis and enzymatic degradation under physiological conditions, forming the foundation of the linker's "non-releasable" character. While thioether exchange with endogenous thiols like albumin has been noted as a potential liability for some maleimide-based conjugates, strategies such as using N-aryl maleimides or phenyloxadiazole sulfones have been developed to enhance stability further.[14][15][16][17]
The Aspartimide Challenge: A Known Peptide Liability
A critical aspect of ensuring linker stability is mitigating potential degradation pathways. For aspartic acid-containing peptides, the primary chemical liability is the formation of a cyclic succinimide, also known as an aspartimide. This intramolecular reaction occurs when the backbone amide nitrogen of the C-terminal adjacent residue attacks the side-chain carboxyl carbon of the aspartic acid, forming a five-membered ring.[18][19][20] This reaction is sequence-dependent and is significantly accelerated by basic conditions, such as the use of piperidine for Fmoc deprotection during peptide synthesis.[19][20] The formation of aspartimide is problematic because the ring can subsequently be hydrolyzed to yield not only the original α-aspartyl peptide but also the isomeric β-aspartyl peptide, which can be difficult to separate and may alter biological activity.[20] The rate of succinimide formation is highly dependent on the C-flanking amino acid, with smaller, less sterically hindered residues like Glycine promoting the reaction.[19][21]
Inherent Stability of the Cys-Asp Linkage
The stability of the Cys-Asp linker in an ADC context relies on two key factors:
-
Thioether Bond Stability: As discussed, the thioether linkage formed from a maleimide reaction is robust in circulation.
-
Peptide Bond Stability: The amide bond between Cysteine and Aspartic acid is inherently stable. While aspartimide formation is a theoretical concern, its rate is significantly slower at physiological pH (7.4) compared to the basic conditions used during chemical synthesis.[21] Furthermore, the "next residue" in the sequence is the payload itself, which is typically a large, sterically hindered molecule. This bulk can sterically disfavor the intramolecular cyclization required to form the aspartimide, contributing to the overall stability of the linker in vivo.
Synthesis and Conjugation Workflow
The generation of a Cys-Asp-linked ADC is a multi-step process requiring careful control of protecting group chemistry and purification.
Protocol: Synthesis of the Linker-Payload Moiety
The synthesis of the drug-linker component typically involves standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Objective: To synthesize a maleimide-functionalized Cys-Asp dipeptide attached to a payload.
Methodology:
-
Resin Loading: Start with a suitable resin, and attach the payload to it if synthesizing in the reverse order, or attach Fmoc-Asp(OtBu)-OH.
-
Aspartic Acid Coupling: Couple Fmoc-Asp(OtBu)-OH using standard coupling reagents (e.g., HBTU, DIC/Oxyma). The tert-butyl (OtBu) group protects the side-chain carboxylate.
-
Fmoc Deprotection: Remove the Fmoc group with a solution of 20% piperidine in DMF. To minimize aspartimide formation, especially if the subsequent residue were small, additives like acetic acid or optimized base conditions can be employed.[22]
-
Cysteine Coupling: Couple Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the reactive sulfhydryl group.
-
Maleimide Functionalization: After the dipeptide is assembled, the N-terminus is functionalized with a maleimide-containing spacer (e.g., maleimidocaproyl, MC).
-
Cleavage and Deprotection: Cleave the linker-payload from the resin and remove the side-chain protecting groups (OtBu and Trt) using a strong acid cocktail, typically 95% Trifluoroacetic Acid (TFA).
-
Purification: Purify the final maleimide-Cys-Asp-Payload construct using reverse-phase HPLC.
Protocol: Conjugation to the Antibody
Objective: To covalently attach the purified linker-payload to a monoclonal antibody.
Methodology:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The stoichiometry is carefully controlled to generate a target number of free sulfhydryl groups (typically targeting a Drug-to-Antibody Ratio, DAR, of 4 or 8).
-
Conjugation Reaction: Add the purified maleimide-Cys-Asp-Payload to the reduced antibody solution. The reaction is typically performed in a buffered solution at a pH of ~7.0-7.5. The maleimide groups react specifically with the free sulfhydryl groups to form stable thioether bonds.
-
Quenching: Quench any unreacted sulfhydryl groups with an excess of a quenching agent like N-ethylmaleimide or L-cysteine to prevent re-aggregation.
-
Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The final ADC is characterized to confirm its integrity. Key analyses include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution (species with 0, 2, 4, 6, 8 drugs).[]
-
Mass Spectrometry (LC-MS): To confirm the covalent modification and the mass of the light and heavy chains.[24]
-
Size-Exclusion Chromatography (SEC): To quantify the level of aggregation.
-
In Vitro and In Vivo Validation of Linker Stability
A self-validating system of protocols is essential to confirm the non-releasable nature of the Cys-Asp linker.
Protocol: Plasma Stability Assay
Rationale: This assay simulates the ADC's journey in the bloodstream to verify that the linker remains intact and does not prematurely release its payload.[25]
Methodology:
-
Incubate the purified ADC at a concentration of ~1 mg/mL in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples using two primary methods:
-
Affinity Capture LC-MS: Use an anti-human IgG antibody coupled to magnetic beads to capture the ADC and any antibody fragments. Analyze the captured material by LC-MS to measure the average DAR over time.
-
LC-MS/MS of Plasma Supernatant: Analyze the plasma supernatant to quantify any prematurely released payload or related metabolites.[26] Self-Validation: A stable linker will show a minimal decrease in the average DAR over the time course and negligible levels of free payload in the supernatant.
-
Protocol: Lysosomal Degradation Assay
Rationale: This assay confirms that the active payload-linker catabolite is efficiently released upon proteolytic degradation in a simulated lysosomal environment.[27]
Methodology:
-
Incubate the ADC with a commercially available lysosomal extract (e.g., from rat liver) or a key lysosomal protease like Cathepsin B at 37°C in an acidic buffer (pH ~5.0).
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor or precipitating protein with acetonitrile).
-
Analyze the samples by LC-MS/MS to identify and quantify the released Cys-Asp-Payload catabolite. Self-Validation: An effective non-releasable linker system will show a time-dependent increase in the concentration of the expected catabolite, confirming its release upon antibody degradation.
Data Interpretation Summary
| Assay | Condition | Expected Outcome for Stable Cys-Asp Linker | Rationale |
| Plasma Stability | Human Plasma, pH 7.4, 37°C | >95% of payload remains conjugated after 7 days. Minimal change in average DAR. | Demonstrates stability in circulation, minimizing off-target toxicity. |
| Lysosomal Stability | Lysosomal Extract, pH 5.0, 37°C | Time-dependent release of the Cys-Asp-Payload catabolite. | Confirms the intended mechanism of action via antibody degradation at the target site. |
Therapeutic Implications and Field Insights
The Active Metabolite and the Bystander Effect
The final active drug form is the Cys-Asp-Payload catabolite.[12] The presence of the charged aspartic acid residue and the cysteine typically renders this metabolite hydrophilic and less membrane-permeable.[12] This has a significant therapeutic consequence: it largely abrogates the "bystander effect," where a released payload diffuses out of the target cell to kill neighboring antigen-negative tumor cells. While the bystander effect can be beneficial for cleavable linkers, its absence with non-releasable linkers can increase the specificity of the ADC, further reducing off-target toxicity.[10][11] However, this also means the ADC may be less effective in treating heterogeneous tumors with variable antigen expression.
Advantages in the Therapeutic Window
The primary advantage of a highly stable non-releasable linker like Cys-Asp is the potential for an improved therapeutic window.[10] By minimizing premature drug release in circulation, higher doses of the ADC can often be administered before dose-limiting toxicities are observed, leading to greater drug delivery to the tumor and potentially superior efficacy.[10][11]
Conclusion
The Fmoc-Cys-Asp dipeptide provides the chemical foundation for a highly stable, non-releasable linker system for advanced ADC development. Its mechanism of action is predicated on exceptional stability in circulation, with payload release occurring only after antigen-mediated internalization and complete lysosomal degradation of the antibody carrier. This mechanism minimizes off-target toxicity and can significantly widen the therapeutic window. While challenges such as potential aspartimide formation during synthesis must be managed, the Cys-Asp linker's robust in vivo performance, confirmed through rigorous analytical validation, makes it a compelling choice for payloads where targeted, intracellular delivery and high specificity are paramount.
References
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Creative Biolabs. (n.d.). Non-cleavable Linker Annotation. Retrieved from [Link]
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Creative Biolabs. (n.d.). Non-Cleavable Linker Synthesis Service. Retrieved from [Link]
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AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. Retrieved from [Link]
-
Okuyama, M., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. National Institutes of Health. Retrieved from [Link]
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D'Amico, L., et al. (n.d.). In vivo testing of drug-linker stability. PubMed. Retrieved from [Link]
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ChemMister. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Zhang, X., et al. (2020). Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. ResearchGate. Retrieved from [Link]
-
Van der Veken, P., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Singh, R., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. National Institutes of Health. Retrieved from [Link]
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Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]
-
Zhang, G., et al. (2023). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. National Institutes of Health. Retrieved from [Link]
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Christie, R. J., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. National Institutes of Health. Retrieved from [Link]
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D'Huyvetter, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Retrieved from [Link]
-
An, Z., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2011). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]
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Christie, R. J., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Retrieved from [Link]
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Gemina Analytics. (n.d.). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
-
Geiger, T., & Clarke, S. (1987). Succinimide formation from aspartyl and Asn peptides as a model for the spontaneous degradation of proteins. ResearchGate. Retrieved from [Link]
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Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker. MDPI. Retrieved from [Link]
-
Bailly, C., et al. (2021). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. ResearchGate. Retrieved from [Link]
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Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
Lång, A., et al. (2021). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. MDPI. Retrieved from [Link]
-
Van der Veken, P., et al. (2021). Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid Labile Cyanopyridiniumylides (CyPY) as Aspartic Acid Masking Groups. ResearchGate. Retrieved from [Link]
-
Tadayon, S., et al. (2021). Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads Tethered through Cleavable and Non-Cleavable Linkers. National Institutes of Health. Retrieved from [Link]
-
Sterling Pharma Solutions. (n.d.). Stability of ADCs in sub-cellular fractions. Retrieved from [Link]
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Zhang, X., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online. Retrieved from [Link]
-
Sterling Pharma Solutions. (n.d.). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]
-
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues. The Journal of Organic Chemistry. Retrieved from [Link]
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Christie, R. J., et al. (2016). Stability of ADCs in thiol-containing buffer and mouse serum. ResearchGate. Retrieved from [Link]
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Beck, A., et al. (2015). Current ADC Linker Chemistry. National Institutes of Health. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
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Zhang, X., et al. (2020). Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. National Institutes of Health. Retrieved from [Link]
-
Geiger, T., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. PubMed. Retrieved from [Link]
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Solubility and stability of Fmoc-Cys-Asp10 (TFA) in different solvents.
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Solubility and Stability of Fmoc-Cys-Asp (TFA): A Comprehensive Guide
Executive Summary
This technical guide provides a detailed analysis of the solubility and stability characteristics of the Fmoc-Cys-Asp dipeptide, a critical building block and fragment in peptide chemistry and therapeutic development. We delve into the physicochemical properties that govern its behavior in various solvent systems, from organic media used in solid-phase peptide synthesis (SPPS) to aqueous buffers relevant for biological assays. Key degradation pathways, including cysteine oxidation and aspartimide formation, are mechanistically explained. This document furnishes researchers with field-proven protocols for solubility determination and stability-indicating assays, supported by graphical workflows and data-driven recommendations to ensure the integrity and successful application of this dipeptide.
Introduction: The Significance of the Cys-Asp Motif
The cysteine-aspartic acid (Cys-Asp) sequence motif is integral to the structure and function of numerous biologically active peptides and proteins. Cysteine's thiol side chain offers a unique handle for forming stabilizing disulfide bonds, conjugating payloads, or participating in enzymatic reactions.[1] Aspartic acid provides a negative charge at physiological pH, often crucial for molecular recognition, solubility, and receptor binding.
In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the dipeptide is handled in two primary forms:
-
The Protected Building Block: Typically as Fmoc-Cys(Trt)-Asp(OtBu)-OH, where the reactive side chains are masked by trityl (Trt) and tert-butyl (OtBu) groups, respectively. Its solubility in organic solvents is paramount for efficient coupling during synthesis.
-
The Deprotected Dipeptide: H-Cys-Asp-OH, often isolated as a trifluoroacetate (TFA) salt after cleavage from the resin and purification by reverse-phase HPLC.[2] Its solubility and stability in aqueous systems are critical for downstream applications, including structural studies, in vitro assays, and formulation development.
Understanding the distinct challenges presented by each form—solubility for the protected block and stability for the deprotected fragment—is essential for mitigating common pitfalls like synthesis failure, product degradation, and experimental irreproducibility.
Chemical Profile of Fmoc-Cys-Asp Derivatives
The chemical identity of the dipeptide dictates its behavior. The bulky, hydrophobic Fmoc, Trt, and OtBu groups render the protected form amenable to dissolution in organic solvents, while the free amino, thiol, and carboxyl groups of the deprotected TFA salt govern its properties in aqueous media.
Caption: Chemical forms of the Cys-Asp dipeptide.
Part I: Solubility Profile
The successful use of a peptide begins with its effective dissolution. Poor solubility can lead to inaccurate concentration measurements, aggregation, and failed experiments.[3] The polarity of a peptide is the primary determinant of its solubility.[4]
Theoretical Considerations
-
Protected Dipeptide (Fmoc-Cys(Trt)-Asp(OtBu)-OH): The large, nonpolar Fmoc and Trt groups dominate the molecule's character, making it highly hydrophobic. Therefore, it exhibits good solubility in polar aprotic solvents like DMF and NMP, which are standard in peptide synthesis.[5][]
-
Deprotected Dipeptide (H-Cys-Asp-OH • TFA): This molecule is amphipathic. Its overall charge, dictated by the pH of the solvent, is the main driver of its solubility.[7][8]
-
Acidic pH (e.g., <3): The Asp side chain and C-terminus are protonated (neutral), while the N-terminus is protonated (+1). The net charge is positive, favoring solubility in acidic buffers.
-
Neutral pH (e.g., 6-8): The Asp side chain and C-terminus are deprotonated (-2), and the N-terminus is protonated (+1). The net charge is negative, promoting solubility. The thiol group of cysteine (pKa ~8.3) is largely protonated.
-
Isoelectric Point (pI): At its pI, the peptide has a net zero charge and typically exhibits its lowest solubility.
-
-
The Role of the TFA Counter-ion: The TFA salt is a byproduct of HPLC purification.[2][9] While generally improving solubility by providing a counter-ion to the positively charged N-terminus, residual TFA can lower the pH of unbuffered aqueous solutions, potentially impacting both solubility and stability. For biological assays, TFA can be cytotoxic, and its exchange for a more biocompatible counter-ion like acetate or hydrochloride is often necessary.[10][11]
Solubility in Common Laboratory Solvents
The choice of solvent must align with the intended application, ensuring both effective dissolution and compatibility with the experimental system.[7]
Table 1: Solubility Guidelines for Fmoc-Cys-Asp Derivatives
| Derivative | Solvent System | Recommended Use | Rationale & Expert Insights |
| Protected | DMF, NMP | SPPS Coupling | Excellent solvating properties for the protected amino acid and the resin support, ensuring efficient reaction kinetics.[5] Amine-free, high-purity grades are essential to prevent premature Fmoc deprotection. |
| (Fmoc-Cys(Trt)-Asp(OtBu)-OH) | DMSO | Stock Solutions, Challenging Couplings | Stronger solubilizing power than DMF. Use with caution in SPPS, as it can accelerate side reactions. Ideal for preparing high-concentration stock solutions.[12] |
| Deprotected | Water (Milli-Q) | Initial Attempt (Unbuffered) | The peptide has a net negative charge and should be soluble. If not, the solution may be at the peptide's pI. Do not use vortexing, which can induce aggregation; gentle swirling or sonication is preferred.[13] |
| (H-Cys-Asp-OH • TFA) | Aqueous Buffers (e.g., 0.1% Acetic Acid, 10 mM NH₄HCO₃) | Biological Assays, HPLC | For this acidic peptide (net negative charge), a basic buffer (pH > pI) like ammonium bicarbonate is a logical choice.[8] If solubility remains poor, an acidic buffer can be tested. Buffers should be degassed to minimize cysteine oxidation.[14] |
| DMSO, then dilute with aqueous buffer | Highly Hydrophobic Peptides | For peptides that prove insoluble in aqueous systems, dissolving first in a minimal amount of DMSO and then slowly diluting with the aqueous buffer is a reliable strategy.[8] Ensure the final DMSO concentration is compatible with your assay. |
Experimental Protocol: Solubility Determination
This protocol provides a self-validating system to quantitatively assess peptide solubility.
Workflow: Equilibrium Solubility Assay
Caption: Workflow for quantitative solubility measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the lyophilized peptide to a known volume of the test solvent (e.g., water, PBS buffer) in a microcentrifuge tube. The amount should be sufficient to ensure undissolved solid remains.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle agitation for a period sufficient to reach equilibrium (typically 18-24 hours). This ensures the solvent is fully saturated.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet all undissolved material.
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant sample into the mobile phase and analyze its concentration using a validated analytical technique, typically reverse-phase HPLC with UV detection, against a standard curve prepared from a stock solution of known concentration (e.g., in DMSO).[15]
-
Calculation: The measured concentration of the saturated supernatant represents the peptide's solubility in that solvent at the specified temperature.
Part II: Stability Assessment
Peptide degradation can compromise product purity, alter biological activity, and generate potentially immunogenic impurities.[15][16] For Fmoc-Cys-Asp, the primary vulnerabilities lie in its two constituent amino acids.
Key Degradation Pathways
-
Cysteine Oxidation: The thiol side chain of cysteine is susceptible to oxidation, primarily forming a disulfide-bonded dimer (Cys-Asp)-(Asp-Cys). This is accelerated by exposure to atmospheric oxygen, neutral to basic pH, and the presence of trace metal ions.[1][14] To minimize this, solutions should be prepared with degassed buffers and stored under an inert atmosphere (e.g., argon).[14]
-
Aspartimide Formation: This is a notorious side reaction in peptide synthesis and can also occur during storage.[17][18] The backbone amide nitrogen attacks the side-chain carbonyl of aspartic acid, forming a five-membered succinimide ring (aspartimide).[19][20] This intermediate is unstable and can hydrolyze to yield not only the original α-aspartyl peptide but also the undesired β-aspartyl isomer.[17] Both acid and base can catalyze this reaction, making it a concern during both Fmoc deprotection (piperidine) and final cleavage (TFA).[17][21]
Degradation Pathway Overview
Caption: Major degradation routes for the H-Cys-Asp-OH peptide.
Experimental Protocol: HPLC-Based Stability-Indicating Assay
A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active ingredient from its degradation products without interference.[15]
Workflow: Peptide Stability Study
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the peptide in the desired test buffer (e.g., PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH) at a known concentration (e.g., 1 mg/mL). Use degassed buffer to establish a baseline with minimal oxidation.
-
Incubation: Aliquot the solution into sealed HPLC vials and place them under various stress conditions. For an accelerated study, typical conditions are 40°C.[16] Include control samples stored at -20°C or -80°C.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 4, 8, 24, 48 hours), remove a vial from each condition and immediately freeze it at -80°C to halt further degradation.
-
HPLC Analysis:
-
Once all time points are collected, analyze the samples by reverse-phase HPLC.
-
Column: C18 stationary phase (e.g., 3.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient (e.g., 5% to 50% B over 15 minutes) is typically effective for separating the polar peptide from less polar degradants.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas from the chromatograms. Calculate the percentage of the main peptide peak relative to the total area of all peaks at each time point. A plot of % purity versus time reveals the degradation rate under each condition. The appearance of new peaks signifies the formation of degradation products, which can be further characterized by mass spectrometry.
Summary and Best Practices
The successful application of Fmoc-Cys-Asp (TFA) hinges on a clear understanding of its solubility and stability.
-
For Synthesis (Protected Form): Use high-purity, amine-free DMF or NMP as the primary solvent. DMSO can be a powerful co-solvent for difficult sequences but should be used judiciously.
-
For Application (Deprotected Form):
-
Solubilization: First attempt dissolution in high-purity water or a slightly basic, degassed buffer. If the peptide is hydrophobic or aggregates, dissolve in a minimal volume of DMSO before diluting with your aqueous medium.
-
Stability: Cysteine oxidation is a primary concern. Always use degassed buffers, handle solutions under an inert atmosphere where possible, and store frozen.[14] Be aware of potential aspartimide formation, especially if the peptide will be stored for long periods in solution or exposed to pH extremes.
-
Storage: For long-term viability, store the peptide as a lyophilized powder at -20°C or -80°C, protected from light.[8] Prepare solutions fresh for each experiment. If stock solutions must be stored, they should be aliquoted to avoid freeze-thaw cycles and kept at -80°C.[8][12]
-
By adhering to these principles and employing the described protocols, researchers can ensure the integrity of their Fmoc-Cys-Asp dipeptide, leading to more reliable and reproducible scientific outcomes.
References
- Vertex AI Search Result.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Solubility Profile of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH: A Technical Guide for Researchers.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1587-1603. (Source: Similar content found in PMC - NIH, "Advances in Fmoc solid-phase peptide synthesis")
- Góngora-Benítez, M., et al. (2022). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Wipf, P., & Kunz, H. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(5), 279-281.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Sigma-Aldrich. (n.d.). Fmoc-Cys(Trt)-OH. Product Page.
- Gause, B. L., & Schirch, P. F. (1992). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 5(3), 154-159. (Source: PubMed)
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
- Creative Proteomics. (n.d.). Proteomic Approaches to Study Cysteine Oxidation. (Source: Similar content found in PMC - PubMed Central)
- Klíma, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Metabolites, 14(10), 629. (Source: PubMed)
- AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.
- Gentileschi, P., et al. (2023). Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. International Journal of Molecular Sciences, 24(13), 10642. (Source: MDPI)
- Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION.
- D'Hondt, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9631-9669. (Source: RSC Publishing)
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
- LifeTein. (2025). Should I Have TFA Removed from My Peptide?.
- Bachem. (2021, July 23). Peptide solubility.
- Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 833-840.
- MedChemExpress. (n.d.). Fmoc-Cys(Trt)-OH. Product Page.
- Niebling, S., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals.
- Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
- Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry. (Source: Digital CSIC)
- de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26(62), 14046-14056.
- Ciemny, M., et al. (2018).
- La Ghezza, F., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc)
- Fosgerau, K., & Hoffmann, T. (2015). Strategies for Improving Peptide Stability and Delivery. Drug Discovery Today, 20(1), 122-128. (Source: PMC - NIH)
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Chem-Impex International. (n.d.). Fmoc-Asp(OtBu)-OH. Product Page.
- ResearchGate. (2016).
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- ResearchGate. (2021). Can we remove the fmoc group after peptide cleavage?. Discussion Thread.
- Omizzolo. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. (Source: Omizzolo blog/article)
- Liu, Y., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.
- MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
- Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
- ResearchGate. (n.d.).
- Chem-Impex International. (n.d.). Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH. Product Page.
- Peptilogics. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design.
- Dolan, J. W. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-18. (Source: PMC)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jpt.com [jpt.com]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 16. pengtingpeptide.com [pengtingpeptide.com]
- 17. Aszpartimid-képződés megoldása Fmoc SPPS-ben Fmoc-Asp(OBno)-OH-val [sigmaaldrich.com]
- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.iris-biotech.de [media.iris-biotech.de]
- 20. researchgate.net [researchgate.net]
- 21. chempep.com [chempep.com]
Technical Characterization of Fmoc-Cys-(Asp)10: A Guide to Spectroscopic Validation
Executive Summary & Molecular Profile
Fmoc-Cys-(Asp)10 (Fmoc-Cys-Asp-Asp-Asp-Asp-Asp-Asp-Asp-Asp-Asp-Asp-OH) is a specialized amphiphilic peptide linker primarily utilized in bone-targeting drug delivery systems . The oligopeptide motif
This guide addresses the specific spectroscopic challenges inherent to this molecule: the polyanionic nature of the aspartic acid tail, the aggregation propensity of the amphiphilic structure, and the critical synthetic impurity known as aspartimide formation .
Physicochemical Properties
| Property | Value | Notes |
| Formula | ||
| Exact Mass | 1493.36 Da | Monoisotopic |
| Avg.[1][2][3][4][5][6][7][8][9] Mol. Weight | 1494.27 Da | |
| Isoelectric Point (pI) | ~2.9 | Highly acidic due to 10 |
| Solubility | DMSO, DMF, Water (pH > 7) | Fmoc limits water solubility at low pH |
Critical Synthetic Insight: The Aspartimide Trap
Senior Scientist Note: Before interpreting spectra, you must understand the primary failure mode. The synthesis of poly-aspartic acid sequences using Fmoc chemistry is notoriously prone to aspartimide formation .[10][4][11][12] Under basic conditions (e.g., piperidine deprotection), the amide backbone nitrogen attacks the side-chain ester, forming a cyclic imide (Aspartimide).[11] This results in a mass loss of -18 Da (
Consequently, spectroscopic validation must specifically target the detection of
Figure 1: The Aspartimide formation pathway.[4] Validation must rule out the M-18 (cyclic) and M+67 (adduct) species.
Mass Spectrometry (MS) Validation
Due to the high number of carboxyl groups, Electrospray Ionization (ESI) in Negative Mode provides the cleanest spectra. Positive mode is feasible but often results in complex cationization (
Protocol: ESI-MS (Negative Mode)
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Ammonium Hydroxide (
).-
Why: High pH ensures full deprotonation of the 10 Asp residues, promoting ionization. Avoid Formic Acid (TFA) in negative mode as it suppresses signal.
-
-
Concentration: 0.1 mg/mL.
-
Direct Infusion: Flow rate 5-10
L/min.
Diagnostic Signals (Theoretical)
| Species | Ionization State | m/z (Monoisotopic) | Interpretation |
| Target | 1492.35 | Singly charged parent | |
| Target | 745.67 | Doubly charged (Common) | |
| Target | 496.78 | Triply charged (Dominant) | |
| Impurity | 1474.34 | Aspartimide (Des-H2O) | |
| Impurity | 1559.4 | Piperidide adduct (Synthesis failure) | |
| Dimer | ~2986 | Disulfide Dimer (Oxidized Cys) |
Scientist's Tip: If you observe a peak at 1474 Da (or equivalent shifts in multiple charge states), your peptide contains the cyclic aspartimide defect. This creates a "kink" in the bone-targeting tail and significantly alters binding kinetics.
NMR Spectroscopy Data
Proton (
Experimental Setup
-
Solvent: DMSO-d6 is mandatory.
-
Reasoning: While poly-Asp is water-soluble, the Fmoc group is hydrophobic. Using
will cause micelle formation/aggregation, broadening lines and obscuring the Fmoc aromatic signals. DMSO-d6 solubilizes the amphiphilic molecule effectively.
-
-
Concentration: 5-10 mM.
-
Temperature: 298 K (25°C).
Chemical Shift Table ( NMR in DMSO-d6)
| Residue / Group | Proton Type | Chemical Shift ( | Multiplicity | Integral | Notes |
| Fmoc | Aromatic | 7.89 | Doublet | 2H | C4, C5 positions |
| Fmoc | Aromatic | 7.72 | Doublet | 2H | C1, C8 positions |
| Fmoc | Aromatic | 7.42 | Triplet | 2H | C3, C6 positions |
| Fmoc | Aromatic | 7.33 | Triplet | 2H | C2, C7 positions |
| Fmoc | Aliphatic ( | 4.25 - 4.35 | Doublet | 2H | Fluorenyl-CH2 |
| Fmoc | Aliphatic ( | 4.20 - 4.30 | Triplet | 1H | Fluorenyl-CH (overlaps) |
| Amide | Backbone | 8.0 - 8.5 | Broad m | ~11H | Exchangeable; broad envelope |
| Cys | ~4.40 | Multiplet | 1H | Often obscured by Asp envelope | |
| Cys | 2.8 - 3.1 | Multiplet | 2H | Distinct from Asp | |
| Cys | ~2.0 - 2.5 | Broad s | 1H | Often invisible due to exchange | |
| Asp (x10) | 4.55 - 4.70 | Multiplet | 10H | Massive Envelope. | |
| Asp (x10) | 2.55 - 2.80 | Multiplet | 20H | Massive Envelope. |
Interpretation Logic
-
The Integral Ratio Check: Set the Fmoc aromatic doublet at 7.89 ppm to integral 2.0.
-
Validate Sequence Length: Integration of the
-proton region (4.2 - 4.7 ppm) should sum to roughly 14H (1 Fmoc-CH + 2 Fmoc-CH2 + 1 Cys- + 10 Asp- ). If this integral is low, you may have a deletion sequence (e.g., Asp9). -
Aspartimide Check: Look for a shift in the
-proton region. Aspartimide ring protons typically shift downfield or split the envelope. -
Cysteine Status: If you see two sets of signals for the peptide, check for disulfide dimerization. Adding DTT (dithiothreitol) to the NMR tube can resolve this by reducing the dimer back to the monomer.
Analytical Workflow Diagram
The following workflow ensures the integrity of the Fmoc-Cys-Asp10 reagent before use in conjugation or biological assays.
Figure 2: Analytical decision tree for Fmoc-Cys-Asp10 validation.
References
-
Wang, M., et al. (2018).[13] "Bone-Fracture-Targeted Dasatinib-Oligoaspartic Acid Conjugate Potently Accelerates Fracture Repair."[13] Bioconjugate Chemistry, 29(11), 3800-3809.[13] Link
-
Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46. Link
-
Gottlieb, H. E., et al. (1997).[14] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link
Sources
- 1. rsc.org [rsc.org]
- 2. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
High-Fidelity Synthesis of Fmoc-Cys-Asp10: Mitigating Aspartimide Formation and Aggregation
Executive Summary
Application Context: The Cys-Asp10 motif is frequently utilized in osteotropic drug delivery systems. The poly-aspartic acid (Poly-Asp) tail serves as a "bone tag," exhibiting high affinity for hydroxyapatite in bone remodeling sites, while the N-terminal Cysteine provides a thiol handle for conjugation to payloads (e.g., fluorophores, drugs, or nanoparticles).
The Challenge: Synthesizing Asp10 is deceptive. While a simple homopolymer, the repetition of Aspartate residues creates a high-risk environment for Aspartimide formation , a base-catalyzed side reaction that results in chain branching, racemization, and difficult-to-separate byproducts (
The Solution: This protocol departs from standard SPPS by employing a Modified Deprotection Cocktail (0.1 M HOBt) to suppress aspartimide formation and utilizes 2-Chlorotrityl Chloride (2-CTC) resin to minimize C-terminal diketopiperazine (DKP) formation.
Part 1: Strategic Analysis & Mechanisms
The Aspartimide Problem
In standard Fmoc chemistry, the repetitive removal of the Fmoc group uses 20% piperidine.[2][3] With adjacent Asp residues (Asp-Asp), the nitrogen of the backbone amide can attack the side-chain ester (OtBu), forming a five-membered cyclic imide (Aspartimide).
-
Consequence: The ring opens via nucleophilic attack (by water or piperidine), yielding a mixture of
-Asp (native), -Asp (isopeptide), and piperidides.[1] -
Mitigation: The addition of HOBt (1-Hydroxybenzotriazole) to the deprotection solution acts as an acidic buffer, protonating the amide backbone just enough to discourage the nucleophilic attack without preventing Fmoc removal.
Cysteine Racemization
Cysteine is prone to racemization during activation, particularly if bases (like DIPEA/NMM) are present during the activation step or if high heat is used.
-
Mitigation: Use DIC/Oxyma Pure for activation. Avoid pre-activation heating.
Visualization of the Threat
The following diagram illustrates the Aspartimide mechanism and the intervention point.
Figure 1: Mechanism of Aspartimide formation and the inhibitory role of HOBt buffering.
Part 2: Materials & Reagents[2][5]
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) (Loading: 0.3–0.6 mmol/g) | Prevents DKP; mild cleavage retains side chains if needed. |
| Amino Acids | Fmoc-Asp(OtBu)-OH | Standard building block. |
| Fmoc-Cys(Trt)-OH | Trityl protection prevents S-alkylation. | |
| Coupling | DIC (Diisopropylcarbodiimide) | Carbodiimide activator. |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization better than HOBt. | |
| Deprotection | Piperidine (Reagent Grade) | Fmoc removal base.[2][4] |
| HOBt (Anhydrous or Monohydrate) | CRITICAL ADDITIVE to suppress aspartimide. | |
| Solvents | DMF (Peptide Grade, Amine-free) | Main solvent. |
| DCM (Dichloromethane) | Swelling and resin loading.[5] | |
| Cleavage | TFA (Trifluoroacetic acid) | Global deprotection.[6] |
| TIS (Triisopropylsilane) | Cation scavenger. | |
| DODT (3,6-Dioxa-1,8-octanedithiol) | CRITICAL Thiol scavenger for Cys. |
Part 3: Experimental Protocol
Phase 1: Resin Loading (2-CTC)
Note: Do not use standard Wang resin if possible, as the ester linkage formation is more prone to racemization and DKP during the first cycle.
-
Swell Resin: Place 2-CTC resin (e.g., 0.25 mmol scale) in a reaction vessel. Swell in dry DCM for 20 min.
-
Prepare First AA: Dissolve Fmoc-Asp(OtBu)-OH (4 eq. relative to resin capacity) in dry DCM.[5] Add DIPEA (8 eq.).
-
Loading: Add solution to resin.[5][7] Agitate for 2 hours at room temperature.
-
Capping (Methanol): Add HPLC-grade Methanol (1 mL per gram resin) to the reaction mixture to cap unreacted chloride sites. Agitate for 15 min.
-
Wash: Drain and wash with DCM (3x) and DMF (3x).
Phase 2: Elongation (The Modified Cycle)
Repeat this cycle for residues 2–11 (9x Asp, 1x Cys).
Step A: Modified Fmoc Deprotection (The "Aspartimide Block")
Standard 20% piperidine is FORBIDDEN for this sequence.
-
Prepare Cocktail: 20% Piperidine in DMF + 0.1 M HOBt .
-
Recipe: Dissolve 1.53 g HOBt in 100 mL of 20% Piperidine/DMF solution.
-
-
Reaction: Add cocktail to resin.
-
Cycle 1: 3 minutes (Flow wash).
-
Cycle 2: 10 minutes (Agitation).
-
-
Wash: DMF (5x) to remove all traces of piperidine and HOBt.
Step B: Coupling (DIC/Oxyma)
-
Activation: Dissolve Amino Acid (4 eq) and Oxyma Pure (4 eq) in DMF.
-
Add DIC: Add DIC (4 eq) immediately before adding to resin. Do not pre-activate for >2 mins.
-
Reaction: Agitate for 60 minutes at Room Temperature.
-
Note for Cysteine: For the final Fmoc-Cys(Trt)-OH, ensure NO BASE (like DIPEA) is present in the coupling mixture to prevent racemization.
-
-
Wash: DMF (3x).
Phase 3: Cleavage & Workup
The cleavage cocktail must account for the high mass of Trityl (from Cys) and t-Butyl (from 10 Asp) cations.
-
Final Wash: Wash resin with DCM (5x) to remove DMF (DMF interferes with precipitation). Dry resin under Nitrogen.
-
Cocktail Preparation (Reagent K derivative):
-
TFA: 92.5%
-
TIS: 2.5%
-
H2O: 2.5%
-
DODT: 2.5% (Essential for Cys protection; better odor than EDT).
-
-
Reaction: Add 10 mL cocktail per gram of resin. Agitate for 2.5 hours.
-
Precipitation:
-
Filter resin and collect filtrate.
-
Drop filtrate into ice-cold Diethyl Ether (10x volume).
-
Centrifuge (4000 rpm, 5 min, 4°C). Decant ether. Repeat wash 2x.
-
-
Lyophilization: Dissolve pellet in Water/Acetonitrile (1:1) and lyophilize.
Part 4: Workflow Visualization
Figure 2: Step-by-step workflow highlighting the critical modification in the deprotection step.
Part 5: Quality Control & Troubleshooting
Analytical Expectations (HPLC/MS)
-
Target Mass: Calculate exact mass for Cys-Asp10 (Free acid).
-
Formula:
(approx, assuming Fmoc removed or kept? Protocol assumes Fmoc removed usually, but if Fmoc-Cys is required, adjust mass). Note: If N-terminal Fmoc is retained, add mass of Fmoc (222.2 Da).
-
-
Common Impurities:
-
[M-18]: Characteristic of Aspartimide (loss of H2O). If this peak is >5%, the HOBt modification failed or old HOBt was used.
-
[M+67]: Piperidine adduct (Piperidide formation from Aspartimide ring opening).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| -18 Da Mass Peak | Aspartimide formation | Ensure HOBt is fresh. Increase HOBt to 0.2M if necessary. Reduce deprotection time. |
| Deletion Sequences | Aggregation of Poly-Asp | Use Double Coupling for residues 5–10. Use chaotic salts (e.g., 0.1M LiCl in DMF) during coupling. |
| Dimerized Product | Disulfide formation | Ensure DODT was used in cleavage. Work under inert atmosphere. |
| Low Loading | Moisture in 2-CTC loading | Use strictly anhydrous DCM. Minimize DIPEA exposure time. |
References
-
Mergler, M., & Dick, F. (2005).[6] Peptide Synthesis: Aspartimide formation in Fmoc SPPS. Bachem Group.
-
Source: (General reference for Aspartimide mechanisms).
-
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1][4][6][8] Journal of Peptide Science.
-
Source:
-
-
Sigma-Aldrich. (n.d.).
-
Source:
-
-
CEM Corporation. (2020). Solid Phase Peptide Synthesis (SPPS) Explained.
-
Source:
-
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[9][7] Nature Protocols.
-
Source:
-
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis and Application of a Cys-Asp Dipeptide Linker for Drug Conjugation
Answering the user's request for a detailed guide on using a Cysteine-Aspartic acid dipeptide in drug conjugate synthesis.
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a Cysteine-Aspartic acid (Cys-Asp) dipeptide linker. This linker is constructed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We present detailed, step-by-step protocols for the synthesis of the peptide, its cleavage from the solid support, and its subsequent conjugation to a payload, exemplified by the highly specific thiol-maleimide ligation reaction. The rationale behind the selection of protecting groups, reagents, and reaction conditions is explained to ensure scientific integrity and reproducibility. This guide is designed to serve as a practical resource for the development of advanced drug conjugates, such as Antibody-Drug Conjugates (ADCs).
Introduction: The Strategic Role of Cys-Asp Linkers in Drug Conjugates
Peptide linkers are critical components in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs), connecting a potent cytotoxic drug to a monoclonal antibody.[] The choice of linker profoundly impacts the ADC's stability, solubility, and mechanism of payload release.[2] Dipeptide linkers, such as those containing Valine-Citrulline or Valine-Alanine, are widely used because they can be designed for selective cleavage by enzymes within the target cell, such as lysosomal proteases.[2]
The Cysteine-Aspartic acid (Cys-Asp) motif offers a unique and versatile platform for drug conjugate development:
-
Cysteine (Cys): The nucleophilic thiol side chain of cysteine is one of the most common and reliable handles for chemoselective conjugation.[][4] It allows for precise, covalent attachment of payloads, typically through reactions like thiol-maleimide addition.[5][6] Cysteine's relatively low abundance in proteins makes it an ideal target for site-specific modification.[]
-
Aspartic Acid (Asp): The carboxylic acid side chain of aspartic acid can enhance the hydrophilicity of the linker-payload system. This is crucial as many potent cytotoxic drugs are hydrophobic, and increasing their solubility can prevent aggregation and improve the pharmacokinetic properties of the final conjugate.[7]
This application note focuses on the synthesis of a Cys-Asp dipeptide using the building block Fmoc-Cys(Trt)-Asp(OtBu)-OH . This precursor utilizes standard protecting groups for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted method for creating peptides on a solid support.[8]
Part 1: Synthesis of the Cys-Asp Peptide Linker via Fmoc-SPPS
Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] The process consists of repeated cycles, with each cycle adding one amino acid.[9]
The key steps in an SPPS cycle are:
-
Deprotection: The temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed from the resin-bound amino acid, typically with a weak base like piperidine.[10][11]
-
Activation & Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminal amine.
-
Washing: Excess reagents and by-products are washed away, simplifying purification.[8]
This cycle is repeated until the desired peptide sequence is assembled.
The SPPS Cycle for Cys-Asp Synthesis
Below is a diagram illustrating the key chemical transformations during the synthesis of the Cys-Asp dipeptide on a resin support.
Caption: Workflow for the synthesis of the Cys-Asp dipeptide on a solid support.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Rink Amide Resin | Various | Solid support for synthesizing a C-terminal amide peptide. |
| Fmoc-Asp(OtBu)-OH | Various | First amino acid to be loaded onto the resin.[12] |
| Fmoc-Cys(Trt)-OH | Various | Second amino acid for chain elongation. |
| N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Various | Primary solvent for washing and reactions.[11] |
| Dichloromethane (DCM) | Various | Solvent for resin swelling and washing. |
| Piperidine | Various | Base for Fmoc-group removal.[13] |
| HCTU (or HBTU/HATU) | Various | Coupling agent to activate carboxylic acids.[11] |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base used during the coupling reaction. |
| Trifluoroacetic Acid (TFA) | Various | Strong acid for cleavage and side-chain deprotection.[10] |
| Triisopropylsilane (TIS) | Various | Scavenger to trap reactive cations during cleavage.[10] |
| Deionized Water (H₂O) | Lab Supply | Scavenger and component of HPLC mobile phase. |
| Diethyl Ether, cold | Various | Used to precipitate the cleaved peptide. |
Protocol 1: Solid-Phase Synthesis of H-Cys(Trt)-Asp(OtBu)-Resin
This protocol describes the manual synthesis of the protected dipeptide on Rink Amide resin.
1. Resin Preparation and First Amino Acid Loading: a. Place Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in DMF for 1 hour, then wash with DCM (3x) and DMF (3x).[10] c. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Treat again with 20% piperidine in DMF for 10 minutes.[10] d. Wash the resin thoroughly with DMF (5x) and DCM (3x). e. Coupling of Fmoc-Asp(OtBu)-OH: i. In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. ii. Add the activation mixture to the resin and agitate for 2 hours. f. Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
2. Second Amino Acid Coupling (Cysteine): a. Fmoc Deprotection: Remove the Fmoc group from the aspartic acid residue by repeating step 1c. b. Wash the resin as in step 1d. c. Coupling of Fmoc-Cys(Trt)-OH: i. Prepare an activation mixture with Fmoc-Cys(Trt)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. ii. Add the mixture to the resin and agitate for 2 hours. d. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Final Fmoc Deprotection: a. Remove the final Fmoc group from the N-terminal cysteine by repeating step 1c. b. Wash the resin with DMF (5x), DCM (5x), and finally methanol (3x). c. Dry the peptidyl-resin under vacuum. The resin is now H-Cys(Trt)-Asp(OtBu)-Resin and is ready for cleavage.
Part 2: Cleavage, Deprotection, and Purification
Chemistry of TFA-Mediated Deprotection
The final step of SPPS is to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups. Trifluoroacetic acid (TFA) is used for this purpose.
-
Trityl (Trt) Group (on Cys): The Trt group is highly acid-labile and is removed by TFA.[10] This process generates stable trityl cations (Trt⁺).
-
tert-Butyl (OtBu) Group (on Asp): The t-butyl ester is also readily cleaved by TFA, generating tert-butyl cations.[12]
These carbocations are reactive and can re-attach to nucleophilic residues on the peptide, such as the thiol group of cysteine. To prevent these side reactions, scavengers are essential.[12]
Cleavage Cocktail Composition
| Component | Reagent | Volume % | Purpose |
| Acid | Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes Trt and OtBu groups.[10] |
| Scavenger | Triisopropylsilane (TIS) | 2.5% | Reduces and traps the highly stable Trt cation irreversibly. |
| Scavenger | Deionized Water (H₂O) | 2.5% | Traps tert-butyl cations generated from the OtBu group. |
Protocol 2: Cleavage and Deprotection
CAUTION: Perform this procedure in a fume hood. TFA is highly corrosive.
-
Place the dry peptidyl-resin (from Protocol 1) in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Add the collected TFA solution dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl ether. A white precipitate (the peptide) should form.
-
Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting white solid is the crude H-Cys-Asp-OH dipeptide, typically as a TFA salt.
Protocol 3: Purification by RP-HPLC
The crude peptide must be purified to remove truncated sequences and by-products.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient runs from 5% to 60% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 220 nm.
-
-
Collect the fractions corresponding to the main product peak.
-
Verification: Confirm the identity of the purified peptide using mass spectrometry.
-
Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a fluffy white powder.
Part 3: Drug Conjugation via Thiol-Maleimide Ligation
Principle of Thiol-Maleimide Conjugation
Thiol-maleimide ligation is a widely used bioconjugation reaction due to its high efficiency and specificity.[14] The reaction involves the Michael addition of a thiol (from the cysteine side chain) to the double bond of a maleimide ring, forming a stable thioether bond.[5] This reaction proceeds rapidly at physiological pH (6.5-7.5) and is highly selective for thiols over other functional groups like amines.[]
Caption: Schematic of the thiol-maleimide conjugation reaction.
Protocol 4: Conjugation to a Maleimide-Activated Payload
This protocol assumes the payload (drug, fluorophore, etc.) has been pre-functionalized with a maleimide group.
-
Peptide Preparation: Dissolve the purified, lyophilized H-Cys-Asp-OH peptide in a reaction buffer (e.g., phosphate-buffered saline, pH 7.2, containing EDTA to prevent disulfide bond formation).
-
Payload Preparation: Dissolve the maleimide-activated payload in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: a. Add the payload solution to the peptide solution. A slight molar excess of the payload (e.g., 1.2 equivalents) is often used. b. Allow the reaction to proceed at room temperature for 1-2 hours. The reaction can be monitored by RP-HPLC to track the disappearance of the starting materials and the formation of the product.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
-
Purification: Purify the final peptide-drug conjugate using RP-HPLC with a suitable gradient to separate it from unreacted peptide, payload, and quenching agent.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
Part 4: Characterization and Quality Control
Thorough analytical characterization is essential to ensure the identity, purity, and quality of the synthesized peptide and the final conjugate.[16]
Analytical Techniques
-
Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the crude peptide, purified peptide, and final conjugate. It separates molecules based on hydrophobicity.[16]
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the synthesized molecules. It is crucial for verifying the correct sequence of the peptide and the successful conjugation of the payload.[17] Techniques like LC-MS combine separation and detection for comprehensive analysis.
Expected Mass Spectrometry Data
| Compound | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) | Notes |
| H-Cys-Asp-OH | 236.04 | 237.05 | The molecular weight of the final, fully deprotected dipeptide. |
| Example Conjugate: Cys-Asp + Maleimide-Payload | (235.03 + MWPayload) | (236.04 + MWPayload) | The mass of the conjugate will be the sum of the peptide's reacting mass (peptide mass - 1 Da for the H) and the payload's mass. The exact value depends on the payload. |
Overall Workflow Summary
Caption: Complete workflow from peptide synthesis to final drug conjugate analysis.
References
-
Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cysteine based Conjugation Strategy. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Kim, C. H., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1339-1361.
- Sun, M. C., et al. (2023). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as a superior dipeptide linker. Molecular Systems Design & Engineering, 8(1), 58-69.
- van der Vlies, A. J., et al. (2012). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chimia, 66(11), 805-808.
- Sun, Y., et al. (2021). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
- Dou, S., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 12(3), 1502-1513.
-
Nortcliffe, C. (2023). Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Google Patents. (n.d.). EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry.
Sources
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. renyi.hu [renyi.hu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
Application Note: Site-Specific Conjugation of Fmoc-Cys-Asp10 to Maleimide-Functionalized Payloads
Abstract
This guide details the protocol for coupling the bone-targeting peptide Fmoc-Cys-Asp10 to a therapeutic or diagnostic payload via Thiol-Maleimide chemistry . The peptide features a poly-aspartic acid tail (Asp10) for hydroxyapatite affinity (bone targeting) and an N-terminal Fmoc group that serves as an orthogonal protecting group, ensuring regioselectivity at the Cysteine thiol. This protocol addresses the unique solubility challenges posed by the amphiphilic nature of the peptide (hydrophobic Fmoc vs. hydrophilic Asp10) and provides a self-validating workflow for high-yield conjugation.
Introduction & Rationale
The Targeting Mechanism: Asp10
Poly-aspartic acid sequences (Asp8–Asp10) are proven bone-targeting moieties. The repeating carboxylate side chains mimic osteopontin, allowing the peptide to chelate calcium ions within the hydroxyapatite matrix of bone tissue with high affinity.
The Role of Fmoc-Cys
-
Cysteine (Cys): Provides a unique nucleophilic thiol (-SH) group, enabling site-specific conjugation to maleimide-bearing payloads (e.g., drugs, fluorophores, chelators).
-
Fmoc (Fluorenylmethyloxycarbonyl): Retaining the Fmoc group on the N-terminus during conjugation is strategic. It masks the N-terminal amine, preventing side reactions (such as cross-linking if the payload contains amine-reactive impurities) and altering the peptide's polarity to facilitate Reverse-Phase HPLC (RP-HPLC) purification before final deprotection.
Critical Challenge: Solubility & pH
Fmoc-Cys-Asp10 is an amphiphile. The Fmoc group is highly hydrophobic, while the Asp10 tail is highly polar and acidic.
-
Risk: At acidic pH, Asp10 protonates and may precipitate. At basic pH (>8.0), the Fmoc group is liable to premature cleavage.
-
Solution: This protocol utilizes a buffered system (pH 6.5–7.0) with organic co-solvents to maintain solubility and stability.
Materials & Equipment
Reagents
-
Peptide: Fmoc-Cys-Asp10 (Purity >95%).
-
Payload: Maleimide-functionalized molecule (e.g., Mal-PEG-Doxorubicin, Mal-Fluorescein).
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride). Note: Avoid DTT, as it competes with maleimides.
-
Buffer: 100 mM Sodium Phosphate, 2 mM EDTA, pH 7.0 (Degassed).
-
Solvents: Anhydrous DMF (Dimethylformamide) or DMSO.
-
Quenching Agent: N-Ethylmaleimide (NEM) or Beta-mercaptoethanol.
Equipment
-
HPLC System (C18 or C8 Column).
-
LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Lyophilizer.
-
Nitrogen gas stream.
Pre-Conjugation Workflow: Solubilization & Reduction
Before coupling, the peptide exists largely as a disulfide-linked dimer due to oxidation of the Cys thiol. This must be reduced to generate the reactive monomer.
Step 1: Peptide Solubilization
-
Calculate the amount of Fmoc-Cys-Asp10 required (e.g., 5 mg).
-
Dissolve the peptide in a minimal volume of DMF/Water (1:1 v/v) .
-
Reasoning: Water solubilizes the Asp10 tail; DMF solubilizes the Fmoc head.
-
-
Dilute with Phosphate Buffer (pH 7.0) to a final concentration of 2–5 mg/mL.
-
Check: Ensure pH remains between 6.5 and 7.0. If pH > 7.5, adjust immediately with dilute HCl to prevent Fmoc removal.
-
Step 2: Disulfide Reduction (TCEP)
-
Prepare a 100 mM stock solution of TCEP in water (neutralized to pH 7.0).
-
Add 1.5 molar equivalents of TCEP to the peptide solution.
-
Incubate for 30–60 minutes at Room Temperature (RT) under nitrogen.
Protocol: Thiol-Maleimide Coupling[7]
Step 3: Conjugation Reaction
-
Payload Preparation: Dissolve the Maleimide-Payload in dry DMF or DMSO (typically 10–20 mg/mL).
-
Mixing: Add the payload solution dropwise to the reduced peptide solution.
-
Stoichiometry: Use 1.2 equivalents of Payload relative to the Peptide. A slight excess of payload drives the reaction to completion.
-
Solvent Ratio: Ensure the final organic solvent concentration (DMF/DMSO) does not exceed 30% v/v to prevent buffer precipitation, unless the payload is extremely hydrophobic.
-
-
Incubation: Stir gently for 2–4 hours at RT or overnight at 4°C. Protect from light.
Step 4: Reaction Monitoring (Self-Validation)
-
Method: Take a 5 µL aliquot and analyze via analytical HPLC (C18 column).
-
Success Criteria:
-
Disappearance of the Peptide peak (Retention Time ~ X min).
-
Appearance of a new, larger Conjugate peak (Retention Time ~ Y min).
-
Note: The conjugate is usually more hydrophobic than the peptide but less hydrophobic than the payload.
-
Step 5: Quenching (Optional but Recommended)
To neutralize unreacted maleimide payload (which could react with proteins in vivo or during handling):
-
Add 5 equivalents of Cysteine or Beta-mercaptoethanol .
-
Incubate for 15 minutes.
Purification & Quality Control
Step 6: Purification (Prep-HPLC)
Due to the polarity of Asp10, standard C18 gradients may result in early elution.
-
Column: C18 (Standard) or C4 (for larger payloads).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 30 minutes.
-
Note: The Fmoc group aids retention on the column. If the Fmoc were removed prior, the Asp10 peptide would likely elute in the void volume.
-
Step 7: Final Characterization
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight.
-
Expected Mass = [Mass of Fmoc-Cys-Asp10] + [Mass of Payload].
-
-
Purity: >95% by HPLC (214 nm for peptide bond, specific wavelength for payload).
Visualization: Workflow & Logic
Diagram 1: Conjugation Workflow
Caption: Step-by-step workflow for the reduction and conjugation of Fmoc-Cys-Asp10.
Diagram 2: Chemical Logic & pH Sensitivity
Caption: Structural logic of Fmoc-Cys-Asp10 and the impact of pH on stability and solubility.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Precipitation upon mixing | Peptide/Payload incompatibility or pH drop. | Increase DMF concentration (up to 30%). Check pH. Add 6M Guanidine-HCl if denaturation is acceptable (rarely needed for short peptides). |
| Low Conjugation Yield | Incomplete reduction of disulfide bonds. | Increase TCEP to 2.0 eq and incubation time to 1 hour. Ensure buffer is degassed to prevent re-oxidation. |
| Fmoc Loss | Buffer pH is too high (> 8.0). | Use fresh Phosphate buffer adjusted strictly to pH 7.0. Avoid amine-containing buffers (Tris) if possible, or keep pH < 7.5. |
| Multiple Products | Maleimide hydrolysis or non-specific binding. | Work quickly. Maleimides hydrolyze in water over time. Ensure payload is fresh. |
References
-
Bone Targeting Mechanism
-
Wang, D., Miller, S. C., Sima, M., Kopečková, P., & Kopeček, J. (2003). Synthesis and evaluation of water-soluble polymeric bone-targeted drug delivery systems. Bioconjugate Chemistry, 14(5), 853-859. Link
-
-
Thiol-Maleimide Chemistry
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. Link
-
-
Fmoc Solid Phase Synthesis & Handling
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
-
Poly-Aspartic Acid Solubility
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 5. Development of novel bone targeting peptide–drug conjugate of 13-aminomethyl-15-thiomatrine for osteoporosis therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Polyaspartic acid - Wikipedia [en.wikipedia.org]
Purification techniques for Fmoc-Cys-Asp10 and its conjugates.
Application Note: Purification & Conjugation Strategies for Fmoc-Cys-Asp10
Executive Summary & Physicochemical Analysis
The peptide Fmoc-Cys-Asp10 represents a unique class of "surfactant-like" biomolecules. Its purification presents a distinct paradox: the N-terminal Fmoc group is highly hydrophobic and base-labile, while the C-terminal poly-aspartic acid (Asp10) tail is highly polar, hydrophilic, and acidic. Furthermore, the cysteine residue introduces reactivity risks (disulfide dimerization) that must be managed under strict redox control.
Physicochemical Profile:
-
Hydrophobic Cap (Fmoc): Requires organic solvent for solubility; unstable at pH > 8.0.
-
Reactive Core (Cys): Prone to oxidation (
) in air or basic pH. -
Hydrophilic Tail (Asp10): High negative charge density at neutral pH; protonated and less soluble at pH < 3.0.
This guide details a self-validating purification workflow that balances these competing properties, ensuring high purity (>95%) and structural integrity for downstream conjugation.
Critical Handling & Solubilization
Before chromatography, the peptide must be fully solubilized without degrading the Fmoc group or oxidizing the Cysteine.
The "Goldilocks" Solvent System: Pure water often causes the hydrophobic Fmoc group to aggregate, while pure organic solvents precipitate the Asp10 tail.
-
Recommended Solvent: 50% Acetonitrile (ACN) / 50% Water containing 0.1% Trifluoroacetic Acid (TFA).
-
Why: ACN solvates the Fmoc; Water solvates the Asp10; TFA keeps the pH ~2, protonating Asp residues (neutralizing their charge) to prevent ionic repulsion and aggregation.
-
Redox Control: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Unlike DTT, TCEP is stable in acidic conditions and does not interfere with UV detection at 214 nm.
Protocol A: RP-HPLC Purification (The Primary Method)
Reversed-Phase HPLC is the method of choice. However, standard "generic" gradients will fail due to the extreme polarity difference between the Fmoc and Asp10 regions.
Chromatographic System Setup:
| Parameter | Specification | Rationale |
| Stationary Phase | C18 or C8, 100 Å, 5 µm (e.g., Phenomenex Luna or Agilent Zorbax) | C18 provides strong retention for the Fmoc group. "Polar-endcapped" phases are preferred to prevent phase collapse during high-aqueous loading. |
| Mobile Phase A | 0.1% TFA in Water (Milli-Q) | Low pH (pH ~2) protonates Asp side chains ( |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic modifier. |
| Flow Rate | 1.0 mL/min (Analytical) / 10-20 mL/min (Prep) | Standard linear velocities. |
| Detection | UV 265 nm (Fmoc specific) & 214 nm (Peptide bond) | 265 nm confirms the presence of Fmoc; 214 nm detects all peptide species. |
Step-by-Step Gradient Protocol:
-
Equilibration: 95% A / 5% B for 5 minutes. Do not start at 0% B; Fmoc requires some organic to prevent irreversible adsorption.
-
Loading: Inject sample (filtered 0.22 µm).
-
Shallow Gradient: 5% B to 40% B over 30 minutes.
-
Expert Insight: Poly-Asp peptides elute early, but the Fmoc group drags retention. A shallow gradient is critical to separate the target from "deletion sequences" (e.g., Fmoc-Cys-Asp9) which have very similar hydrophobicity.
-
-
Wash: Ramp to 95% B for 5 minutes to elute highly hydrophobic aggregates.
-
Re-equilibration: Return to 5% B for 10 minutes.
Self-Validating Check:
-
Peak Symmetry: If the peak fronts (shark fin shape), the Asp residues are not fully protonated. Increase TFA to 0.15% or reduce loading mass.
-
Doublet Peaks: Indicates cysteine oxidation.[1] Verify TCEP was added.
Protocol B: Conjugation to Maleimide-Linkers
Once purified, Fmoc-Cys-Asp10 is often conjugated to drugs or surfaces via the Cys thiol.
Mechanism: The nucleophilic thiolate anion (
Conjugation Workflow:
-
Buffer Preparation: Phosphate Buffered Saline (PBS), pH 6.5 – 7.0, degassed. Note: Avoid pH > 7.5 to protect Fmoc.
-
Reduction (Optional but Recommended): If the peptide was lyophilized, potential dimers must be reduced. Treat with 2-fold molar excess of TCEP for 30 mins. TCEP does not react with maleimides, unlike DTT, so it does not need to be removed.
-
Coupling:
-
Dissolve Fmoc-Cys-Asp10 in Buffer (may need 10-20% DMF if solubility is poor).
-
Add Maleimide-Payload (1.1 – 1.5 molar equivalents).
-
Incubate at Room Temperature for 2–4 hours under Nitrogen.
-
-
Quenching: Add excess Cysteine or Mercaptoethanol to react with remaining maleimide.
Protocol C: Purification of the Conjugate
Post-conjugation, the mixture contains: (1) Product, (2) Unreacted Peptide, (3) Hydrolyzed Maleimide, (4) Quenched Maleimide.
Method Choice: Size Exclusion Chromatography (SEC) Since the Asp10 tail is a "sticky" poly-anion, re-running RP-HPLC can sometimes be difficult due to recovery issues. SEC is a gentler alternative if the molecular weight difference allows.
-
Column: Superdex Peptide or Bio-Gel P-10.
-
Buffer: 20% ACN / 80% Water + 0.1% Formic Acid.
-
Logic: The organic modifier prevents hydrophobic interaction between the Fmoc/Payload and the resin, while the aqueous buffer maintains solubility.
Visualized Workflows (Graphviz)
Figure 1: Purification Decision Tree
Caption: Figure 1. Decision tree for the isolation of amphiphilic Fmoc-Cys-Asp10 peptides, emphasizing redox control and iterative purity checks.
Figure 2: Conjugation & Polishing Workflow
Caption: Figure 2. Workflow for conjugating Fmoc-Cys-Asp10 to maleimide-functionalized payloads, ensuring pH stability for the Fmoc group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation on Column | Asp10 protonation leads to extreme hydrophobicity in high TFA. | Reduce TFA to 0.05% or switch to Formic Acid. Ensure column temperature is 40°C. |
| Loss of Fmoc Group | pH > 8.0 or exposure to primary amines. | Verify buffer pH.[2][3] Avoid ammonium bicarbonate or piperidine traces in the system. |
| Peak Broadening | Interaction with free silanols on silica. | Use "Endcapped" columns. Add 10% TFE (Trifluoroethanol) to the sample before injection. |
| Dimer Peak (M+M) | Cysteine oxidation. | Always use degassed buffers. Add TCEP to the sample and mobile phase A (trace). |
References
-
Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note 5994-2975EN. Link
-
Sigma-Aldrich (Merck). (2023). Handling of Sulfhydryl Peptides & Fmoc SPPS Protocols. Technical Bulletin. Link
-
Phenomenex. (2020).[4] Peptide Separations by Ion Exchange Chromatography using Luna SCX. Technical Guide. Link
-
National Institutes of Health (NIH). (2022). Drug Conjugation via Maleimide–Thiol Chemistry. Molecular Pharmaceutics. Link
-
Harvard Apparatus. (2019). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Link
Sources
Application Note: Synthesis of Releasable Bone-Targeting Linkers Using Fmoc-Cys-Asp10
This Application Note is structured to provide an in-depth, actionable guide for using Fmoc-Cys-Asp10 in the synthesis of bone-targeting Peptide Drug Conjugates (PDCs). It moves beyond basic product descriptions to offer rigorous experimental protocols and mechanistic insights.
Executive Summary
Fmoc-Cys-Asp10 is a specialized oligopeptide building block designed for the synthesis of Bone-Targeting Peptide Drug Conjugates (PDCs) . Its structure features two distinct functional domains:[1]
-
Asp10 (Decaaspartic Acid) Tail: A "bone-homing" domain that exhibits high affinity for hydroxyapatite (HA), the primary mineral component of bone matrix. This accumulation is particularly pronounced at fracture sites where HA is exposed.
-
Cysteine (Cys) Residue: Provides a reactive thiol (-SH) handle for the site-specific conjugation of therapeutic payloads via releasable linkers (e.g., disulfides or enzyme-cleavable spacers).
This guide details the protocol for converting this non-releasable building block into a releasable therapeutic conjugate , specifically focusing on disulfide-based release mechanisms which are triggered by the intracellular reducing environment (Glutathione) or specific microenvironmental conditions.
Mechanistic Principles
The Targeting-Release Axis
The efficacy of Fmoc-Cys-Asp10 relies on the "Bind-and-Release" mechanism. The poly-aspartic acid tail anchors the conjugate to the bone surface. The drug payload, attached via the Cysteine thiol, is then released locally.
-
Targeting: The carboxylate groups of Asp10 chelate Calcium ions (
) on the hydroxyapatite surface. -
Release: The linker chemistry determines the release profile. A disulfide linkage is commonly employed to ensure stability in circulation while promoting release upon cellular uptake or exposure to the reducing environment of the bone remodeling niche.
Pathway Visualization (DOT Diagram)
Figure 1: Workflow from reagent conjugation to site-specific drug release at the bone fracture zone.[2][3]
Experimental Protocols
Protocol A: Reagent Preparation & Handling
Context: Fmoc-Cys-Asp10 is highly polar due to the poly-aspartic acid tail. Proper solubilization is critical to prevent aggregation during conjugation.
Materials:
-
Fmoc-Cys-Asp10 (TFA salt)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4, degassed.
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
Step-by-Step:
-
Solubilization: Dissolve Fmoc-Cys-Asp10 in anhydrous DMSO to a concentration of 5–10 mM .
-
Note: Do not dissolve directly in aqueous buffer first; the hydrophobic Fmoc group combined with the hydrophilic Asp10 tail can form micelles. Dissolve in organic solvent, then dilute.
-
-
Thiol Reduction (Critical): The Cysteine thiol may spontaneously oxidize to form dimers (homo-disulfides) during storage.
-
Add 1.5 molar equivalents of TCEP to the peptide solution.
-
Incubate for 30 minutes at Room Temperature (RT).
-
Why TCEP? Unlike DTT or Mercaptoethanol, TCEP is non-volatile, odorless, and stable over a wider pH range. It does not require removal before maleimide/disulfide conjugation in many cases (though removal is recommended for strict stoichiometry).
-
Protocol B: Synthesis of Releasable Disulfide Conjugate
Objective: To conjugate a small molecule drug (e.g., Dasatinib, Doxorubicin) modified with a Pyridyl Disulfide linker to Fmoc-Cys-Asp10.
Mechanism: Thiol-Disulfide Exchange. Reaction: Peptide-SH + Pyridyl-S-S-Drug → Peptide-S-S-Drug + Pyridine-2-thione
Step-by-Step:
-
Drug Activation (Pre-requisite): Ensure your drug payload is functionalized with an activated disulfide (e.g., via SPDP linker or similar). Let's designate this Drug-S-S-Pyr .
-
Reaction Setup:
-
Dilute the TCEP-treated Fmoc-Cys-Asp10 solution (from Protocol A) into degassed PBS (pH 7.2) containing 10-20% DMSO (to maintain solubility of the Fmoc group). Final peptide concentration: ~1 mM.
-
Add 1.2 molar equivalents of Drug-S-S-Pyr dissolved in DMSO.
-
Tip: Adding the drug in slight excess drives the reaction to completion and consumes the free peptide.
-
-
Incubation:
-
Stir gently under Nitrogen or Argon atmosphere for 2–4 hours at RT.
-
Monitoring: Monitor the release of Pyridine-2-thione (leaving group) by UV absorbance at 343 nm .
-
-
Fmoc Removal (Optional but Recommended):
-
If the Fmoc group is not required for lipophilicity or further N-terminal modification, remove it to improve water solubility of the final conjugate.
-
Add Piperidine to a final concentration of 20% v/v. Incubate for 20 minutes.
-
Caution: Ensure your "Releasable Linker" (the disulfide) is stable in 20% Piperidine. Disulfides are generally stable, but esters are not. If your drug linkage includes an ester, skip this step or use a milder base (e.g., 5% Piperazine).
-
Protocol C: Purification & Characterization
Method: Preparative RP-HPLC.
Parameters:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B (Equilibration)
-
5-30 min: 5% → 60% B (Linear gradient)
-
Note: The poly-Asp tail is very polar, causing the peptide to elute early. The hydrophobic Drug/Fmoc group will shift retention later.
-
-
Detection: UV at 214 nm (Peptide bond) and 254/280 nm (Drug/Fmoc).
Data Analysis Table:
| Component | Expected Mass Change | HPLC Retention Trend |
| Fmoc-Cys-Asp10 | Base MW (~1494 Da) | Moderate (Fmoc dominates) |
| Dimer (Oxidized) | 2x MW - 2 Da | Late Elution |
| Conjugate (PDC) | Peptide + Linker + Drug | Shifted (Depends on Drug Hydrophobicity) |
| Free Drug | Drug MW | Variable (Usually distinct from PDC) |
Troubleshooting & Optimization
-
Aggregation: If the solution turns cloudy upon adding aqueous buffer, increase DMSO content to 30-50% or use a sulfonate-functionalized linker to improve solubility.
-
Low Yield: Check the quality of the Cysteine thiol. Ellman's Reagent test can quantify free thiols before conjugation. If low, repeat TCEP reduction.
-
Bone Affinity Verification: To verify the conjugate still targets bone, perform a Hydroxyapatite (HA) Binding Assay . Incubate the conjugate with HA powder in buffer, centrifuge, and measure the supernatant absorbance. >90% of the conjugate should bind to the HA pellet.
References
-
Wang, M., et al. (2018). "Bone-Fracture-Targeted Dasatinib-Oligoaspartic Acid Conjugate Potently Accelerates Fracture Repair."[2][4][5] Bioconjugate Chemistry, 29(11), 3800–3809.[4][5]
- Key Insight: Establishes the efficacy of Asp10 as a bone-homing moiety and details the synthesis of Dasatinib conjug
- Low, P. S., et al. (2010). "Folate-targeted therapeutic strategies." Accounts of Chemical Research, 43(1), 32-41. (Cited for general principles of ligand-targeted drug delivery and releasable linker design).
-
MedChemExpress. "Fmoc-Cys-Asp10 Product Datasheet."
- Key Insight: Provides physicochemical properties and storage stability d
Sources
Bioconjugation strategies utilizing the cysteine residue of Fmoc-Cys-Asp10.
Application Note: Bioconjugation Strategies Utilizing the Cysteine Residue of Fmoc-Cys-Asp10
Executive Summary
This guide details the bioconjugation methodologies for Fmoc-Cys-Asp10 , a specialized oligopeptide linker designed for bone-targeted drug delivery.[1][2] The molecule features a poly-aspartic acid tail ((Asp)10), which exhibits high affinity for hydroxyapatite (the mineral component of bone), and a cysteine residue that serves as a chemoselective handle for payload attachment.
This document provides researchers with high-fidelity protocols for utilizing the cysteine thiol (-SH) to conjugate therapeutic agents, fluorophores, or nanoparticles. Special emphasis is placed on overcoming the specific challenges associated with this molecule: preventing oxidative dimerization (disulfide formation) and managing the extreme polarity difference between the hydrophobic Fmoc group and the hydrophilic Asp10 chain.
Chemical Logic & Mechanism
To successfully utilize Fmoc-Cys-Asp10, one must understand its tripartite structure-function relationship:
-
Fmoc Group (N-Terminus): Provides orthogonal protection. It renders the N-terminus inert during thiol-specific conjugation but can be removed (deprotected) later to expose an amine for dual-labeling strategies.
-
Cysteine Residue (The Handle): The thiol group (-SH) is a soft nucleophile. At physiological pH (7.0–7.5), it reacts rapidly and selectively with maleimides, iodoacetamides, or pyridyl disulfides.
-
Poly-Aspartic Acid (Asp)10 (The Targeter): This highly negatively charged domain mimics non-collagenous bone proteins (e.g., osteopontin), allowing the conjugate to chelate calcium ions on the surface of bone hydroxyapatite.
Key Challenge: The free thiol is prone to oxidation, forming homodimers (Fmoc-Cys-Asp10-S-S-Asp10-Cys-Fmoc). Protocol 1 addresses the critical reduction step required before any conjugation.
Pre-Conjugation Workflow
Protocol 1: Solubilization and Disulfide Reduction
Rationale: Commercial peptide linkers containing cysteine often arrive partially oxidized. To ensure quantitative conjugation, the thiol must be fully reduced.
Reagents:
-
Linker: Fmoc-Cys-Asp10 (e.g., MedChemExpress HY-P3497A).[1][3]
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride). Note: TCEP is preferred over DTT as it does not interfere with maleimide chemistry.
-
Buffer: PBS (pH 7.4) + 10 mM EDTA (to chelate trace metals that catalyze oxidation).
Step-by-Step Procedure:
-
Solubilization: Dissolve Fmoc-Cys-Asp10 in a mixture of DMSO:PBS (1:1 v/v) to a concentration of 5 mM.
-
Expert Note: While Asp10 is water-soluble, the Fmoc group is hydrophobic. A pure aqueous buffer may cause aggregation. The 50% DMSO ensures full solubility.
-
-
Reduction: Add 1.5 molar equivalents of TCEP (from a 100 mM stock in water).
-
Incubation: Agitate gently at Room Temperature (RT) for 30 minutes.
-
Verification: Verify free thiols using Ellman’s Reagent (DTNB) if necessary, though TCEP reduction is typically quantitative.
-
Usage: Use immediately. Do not purify away the TCEP if proceeding to maleimide conjugation (TCEP does not react with maleimides).
Core Bioconjugation Protocol
Protocol 2: Thiol-Maleimide Conjugation (Michael Addition)
Rationale: This is the most robust strategy for attaching drugs or dyes. The reaction forms a stable thioether bond.
Target Payload: A Maleimide-functionalized Drug (Drug-Mal) or Dye.
Step-by-Step Procedure:
-
Preparation: Prepare the Drug-Mal solution in DMSO (10 mM).
-
Mixing: Add the reduced Fmoc-Cys-Asp10 solution (from Protocol 1) to the Drug-Mal solution.
-
Stoichiometry: Use a 1.2 : 1 ratio of Peptide:Drug. Slight excess of the peptide ensures all expensive drug payload is consumed.
-
-
Reaction Conditions:
-
pH: Adjust to pH 6.5 – 7.5. Warning: pH > 8.0 promotes maleimide hydrolysis.
-
Solvent: Maintain >20% DMSO if the drug is hydrophobic.
-
Time: Incubate for 2 hours at RT or overnight at 4°C under inert gas (Nitrogen/Argon).
-
-
Quenching: Add excess N-ethylmaleimide (NEM) or mercaptoethanol to quench unreacted thiols or maleimides, preventing side reactions during purification.
-
Purification:
-
Method: RP-HPLC.
-
Column: C18 Preparative Column.
-
Mobile Phase:
-
A: Water + 0.1% TFA (Asp10 is very polar; it will elute early).
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: Start at 5% B to retain the polar Asp10, then ramp to 90% B to elute the Fmoc-containing conjugate.
-
Post-Conjugation Workflows
Protocol 3: Fmoc Deprotection (Optional)
Rationale: If the Fmoc group is not required for the final application (or if N-terminal modification is needed), it must be removed.
-
Lyophilize the purified Conjugate-Cys-Asp10.
-
Re-dissolve in 20% Piperidine in DMF (v/v).
-
Incubate for 10–20 minutes at RT.
-
Precipitate the deprotected peptide using cold diethyl ether (or purify directly via HPLC if the conjugate is ether-soluble).
-
Note: The (Asp)10 chain makes the molecule very polar; ether precipitation might be difficult. HPLC purification is recommended.
-
Protocol 4: Hydroxyapatite (Bone) Binding Assay
Rationale: Validates that the conjugation did not interfere with the bone-targeting capability.
-
Resin Prep: Wash Hydroxyapatite (HA) powder (20 mg) with Binding Buffer (10 mM Tris, pH 7.4).
-
Binding: Incubate 50 µM of your Conjugate with the HA resin for 1 hour with rotation.
-
Separation: Centrifuge (5000 x g, 2 min). Collect supernatant (unbound fraction).
-
Analysis: Measure absorbance/fluorescence of the supernatant vs. the input solution.
-
Success Criterion: >90% depletion of the conjugate from the supernatant indicates strong bone binding.
-
Visualizing the Workflow
The following diagram illustrates the logical flow from the raw Fmoc-Cys-Asp10 reagent to the final Bone-Targeting Conjugate.
Figure 1: Step-by-step bioconjugation workflow converting oxidized Fmoc-Cys-Asp10 into a functional bone-targeting therapeutic.
Quantitative Data Summary
Table 1: Reaction Parameters & Troubleshooting
| Parameter | Recommended Range | Critical Notes |
| pH | 6.5 – 7.5 | pH > 8.0 causes maleimide hydrolysis; pH < 6.0 slows reaction. |
| TCEP Conc. | 1.5 – 2.0 equiv. | Essential to break S-S dimers. Do not use DTT with maleimides. |
| Solvent | 20–50% DMSO | Fmoc is hydrophobic; Asp10 is hydrophilic. Mixed solvent is mandatory. |
| Stoichiometry | 1.2 : 1 (Peptide:Drug) | Excess peptide drives reaction to completion; peptide is easier to remove than drug. |
| Temperature | 4°C – 25°C | Lower temp (4°C) reduces hydrolysis risk during overnight reactions. |
References
-
MedChemExpress. "Fmoc-Cys-Asp10 (TFA) Product Information." MedChemExpress Catalog.
- Wang, D., & Miller, S. C. (2013). "Bone-Targeted Drug Delivery." Bioconjugate Chemistry.
-
Koniev, O., & Wagner, A. (2015).[4] "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation." Chemical Society Reviews.[4]
- Yokogawa, M., et al. (2001). "Selective delivery of estradiol to bone by aspartic acid oligopeptide." Endocrinology. Demonstrates the efficacy of (Asp)6-10 linkers in vivo.
Sources
Technical Guide: In Vitro and In Vivo Applications of Fmoc-Cys-Asp10 Based Conjugates
Executive Summary
This technical guide details the application of Fmoc-Cys-Asp10 , a specialized peptide linker designed for high-affinity bone targeting. The moiety consists of a poly-aspartic acid tail (Asp10) which acts as a "bone homing" vector by chelating calcium ions in hydroxyapatite (HA), and a Cysteine (Cys) residue providing a reactive thiol handle for payload conjugation. The N-terminal Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group that can be retained for hydrophobicity modulation or removed for further functionalization.
This document outlines protocols for conjugation, in vitro hydroxyapatite binding validation, and in vivo fracture-targeting pharmacokinetics.[1]
Part 1: Chemical Biology & Mechanism of Action
Structural Logic
The Fmoc-Cys-Asp10 construct is a modular system. Its efficacy relies on the separation of duties between its three domains:
-
Asp10 (The Anchor): A decapeptide of aspartic acid. While Asp6 and Asp8 are common, Asp10 exhibits superior binding affinity to hydroxyapatite (HA) due to the increased negative charge density, enabling it to target not just general bone, but specifically high-turnover sites like fractures or metastases where HA is exposed.
-
Cys (The Linker): The cysteine residue provides a specific sulfhydryl (-SH) group. This allows for site-selective conjugation to maleimide-functionalized drugs, fluorophores, or radiochelators without affecting the Asp10 binding domain.
-
Fmoc (The Cap/Protecting Group): Initially present from Solid Phase Peptide Synthesis (SPPS).
-
Usage Note: For most in vivo applications, the Fmoc group is bulky and hydrophobic. It is often removed (deprotected) and replaced with an Acetyl group (capping) to improve water solubility and reduce immunogenicity, unless the hydrophobic character is required for self-assembling nanostructures.
-
Mechanism of Action (MOA)
Upon systemic administration, the conjugate circulates until it encounters regions of exposed hydroxyapatite. The carboxylate groups of the Asp10 tail displace phosphate ions on the HA surface, chelating calcium. This accumulation is significantly higher in "active" bone regions (fractures, osteoblastic lesions) compared to healthy quiescent bone.
Figure 1: Mechanism of Action for Asp10-mediated bone targeting.[2][3][4][5] The peptide preferentially accumulates in high-turnover regions where hydroxyapatite crystal surface area is maximized.
Part 2: Conjugation Protocols
Pre-Conjugation Considerations
Critical Check: Ensure the Cys thiol is reduced. Fmoc-Cys-Asp10 can form disulfide dimers (dimerization) during storage.
-
Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it does not compete in maleimide reactions.
-
Solvent: The peptide is highly polar (Asp10). Dissolve in PBS (pH 7.4) or water.[6] If Fmoc is retained, a co-solvent like DMSO (10-20%) may be required.
Protocol: Maleimide-Drug Conjugation
This protocol describes linking a Maleimide-functionalized payload (e.g., Mal-Dasatinib or Mal-FITC) to Fmoc-Cys-Asp10.
Materials:
-
Fmoc-Cys-Asp10 (Lyophilized powder)
-
Payload-Maleimide (Drug/Dye)
-
Conjugation Buffer: PBS pH 7.2 + 5 mM EDTA (to prevent metal oxidation of Cys).
-
TCEP-HCl.
Step-by-Step Workflow:
-
Peptide Solubilization & Reduction:
-
Dissolve Fmoc-Cys-Asp10 in Conjugation Buffer to a concentration of 2 mM.
-
Add 1.5 molar equivalents of TCEP. Incubate for 30 minutes at Room Temperature (RT) to reduce any disulfides. Do not remove TCEP; it is compatible with maleimide chemistry.
-
-
Conjugation Reaction:
-
Dissolve Payload-Maleimide in DMSO (if hydrophobic) or Buffer.
-
Add Payload dropwise to the peptide solution.
-
Ratio: Use 1.2 equivalents of Peptide per 1 equivalent of Payload (Peptide excess ensures all expensive drug is conjugated).
-
Incubate for 2–4 hours at RT in the dark (or overnight at 4°C).
-
-
Purification (Critical):
-
Method: HPLC is mandatory due to the charge of Asp10.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Note: The Asp10 tail will cause the conjugate to elute early. The Fmoc group will push it slightly later.
-
-
Validation:
-
Verify Mass via ESI-MS. Expect mass shift corresponding to Peptide + Payload.
-
Part 3: In Vitro Application Notes
Hydroxyapatite (HA) Binding Assay
This is the "Gold Standard" assay to verify that conjugating a drug has not sterically hindered the Asp10 bone-targeting domain.
Objective: Quantify the binding percentage of the conjugate to HA nanoparticles.
Protocol:
-
Preparation: Suspend Hydroxyapatite powder (Sigma) in PBS (10 mg/mL).
-
Incubation:
-
Prepare 10 µM solution of the Conjugate (e.g., Fmoc-Cys-Asp10-FITC).
-
Mix 100 µL of Conjugate with varying amounts of HA suspension (0, 0.5, 1, 2, 5 mg).
-
Incubate on a rotator for 1 hour at 37°C.
-
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Quantification:
-
Collect the supernatant (unbound fraction).
-
Measure fluorescence (or UV absorbance) of the supernatant.
-
-
Calculation:
-
Success Criteria: >80% binding should be observed at 2 mg HA.
Cell Viability & Mineralization
Cell Lines: BMSCs (Bone Marrow Stromal Cells) or MC3T3-E1 (Pre-osteoblasts).
-
Cytotoxicity: Perform CCK-8 or MTT assay. The Asp10 moiety is generally non-toxic. Toxicity usually stems from the payload or residual organic solvents.
-
Mineralization: If the payload promotes healing (e.g., Dasatinib), perform Alizarin Red S staining after 14-21 days of osteogenic induction to visualize calcium nodule formation.
Part 4: In Vivo Application Notes
Biodistribution in Fracture Models
Animal Model: Mouse Femoral Fracture Model (Open or Closed). Timing: Administer conjugate 3–7 days post-fracture (soft callus formation phase).
Protocol:
-
Administration: IV Injection (Tail vein).[7] Dose typically 1–5 mg/kg (drug equivalent).
-
Imaging:
-
Live: IVIS Spectrum (if fluorophore conjugated).
-
Ex Vivo: Harvest organs at 24h.
-
-
Analysis:
-
Compare Fluorescence Efficiency (Radiance) in Fractured Leg vs. Contralateral Healthy Leg .
-
Targeting Ratio: A successful Asp10 conjugate typically achieves a Fracture/Healthy ratio of >3.0.
-
Pharmacokinetics (PK) Data Summary
The following table summarizes typical PK behaviors of Asp10 conjugates compared to free drugs.
| Parameter | Free Drug (e.g., Dasatinib) | Fmoc-Cys-Asp10-Drug Conjugate | Clinical Implication |
| Circulation Half-life | Short (< 4 hours) | Extended (due to plasma protein binding) | Reduced dosing frequency. |
| Bone Retention | Low (< 1% ID/g) | High (> 10% ID/g) | Higher local concentration. |
| Kidney Accumulation | Moderate | High (Transient) | Caution: Asp10 is renally cleared. Hydration is key. |
| Soft Tissue Off-Target | High (Systemic toxicity) | Low | Reduced side effects.[8] |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from synthesis to in vivo application.
References
-
Wang, M., et al. (2018). "Bone-Fracture-Targeted Dasatinib-Oligoaspartic Acid Conjugate Potently Accelerates Fracture Repair."[2][3] Bioconjugate Chemistry, 29(11), 3800–3809.[3]
-
Low, S. A., & Kopeček, J. (2012). "Targeting Polymer Therapeutics to Bone." Advanced Drug Delivery Reviews, 64(12), 1189–1204.
-
Kasugai, S., et al. (2000). "Selective drug delivery system to bone: small peptide (Asp)6 conjugation." Journal of Bone and Mineral Research, 15(5), 936-943.
-
Miller, A. T., et al. (2020). "Poly(Aspartic Acid) Functionalized Poly(ϵ-Caprolactone) Microspheres with Enhanced Hydroxyapatite Affinity." Pharmaceutics, 12(9), 884.
Sources
- 1. Selective drug delivery system to bone: small peptide (Asp)6 conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Cys-Asp10 TFA | Amino Acid Derivatives | | Invivochem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bone-Targeting Nanoparticles of a Dendritic (Aspartic acid)3-Functionalized PEG-PLGA Biopolymer Encapsulating Simvastatin for the Treatment of Osteoporosis in Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent aspartimide formation in poly-Asp sequences during SPPS.
Technical Support Center: Peptide Synthesis Division Subject: Prevention of Aspartimide Formation in Poly-Aspartate Sequences Ticket ID: SPPS-ASP-001 Status: Open
User Observation
"I am synthesizing a peptide with a poly-Asp motif (or Asp-Gly/Asp-Ser sequence). My mass spectrum shows a significant peak at [M-18] Da, and the HPLC trace shows peak broadening or splitting. Standard Fmoc-Asp(OtBu)-OH was used."[1]
Root Cause Analysis
The observed -18 Da mass shift corresponds to the loss of water (
During Fmoc removal (typically using piperidine), the basic conditions deprotonate the backbone amide nitrogen of the residue immediately C-terminal to the Aspartic acid.[2][3] This nitrogen acts as a nucleophile, attacking the
The Consequences:
-
Cyclization: Formation of the five-membered aspartimide ring (-18 Da).
-
Ring Opening: Hydrolysis opens the ring, but indiscriminately. This yields a mixture of
-aspartyl (native) and -aspartyl (isopeptide) products. -
Racemization: The chirality of the
-carbon is often compromised, leading to L- and D- isomers.
Module 1: The Mechanism (Visual)
The following diagram illustrates the pathway from the native peptide to the aspartimide byproduct and subsequent isomerization.
Caption: Figure 1. The mechanism of base-catalyzed aspartimide formation leading to chain termination or isomerization.
Module 2: Reagent Selection (The "Hardware")
The most effective prevention is steric hindrance. Standard Asp(OtBu) protection is insufficient for high-risk sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser) or poly-Asp runs.
Protecting Group Comparison
| Protecting Group | Chemical Name | Steric Bulk | Cost | Recommendation |
| OtBu | tert-butyl ester | Low | $ | Safe for isolated Asp residues in low-risk sequences (e.g., Asp-Phe). |
| OMpe | 3-methylpent-3-yl ester | High | Standard for Poly-Asp. significantly reduces attack via steric shielding. | |
| OBno | 5-butylnon-5-yl ester | Very High | Critical for Asp-Gly. Use when OMpe fails or for "death sequences." |
Recommendation for Poly-Asp Sequences:
Switch immediately from Fmoc-Asp(OtBu)-OH to Fmoc-Asp(OMpe)-OH . The flexible alkyl tails of the OMpe group shield the
Module 3: Protocol Optimization (The "Software")
If you cannot change building blocks due to cost or availability, you must modify the deprotection cocktail to suppress the reaction.
The Acidic Modifier Strategy
Adding a weak acid to the deprotection base increases the proton concentration just enough to keep the backbone amide protonated (preventing nucleophilicity) without neutralizing the piperidine (which is needed to remove the Fmoc group).
Protocol: HOBt/Piperidine Cocktail
-
Standard Reagent: 20% Piperidine in DMF.[2]
-
Modified Reagent: 0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF.
-
Note: 0.1 M Oxyma Pure can be substituted for HOBt if explosive regulations prevent HOBt use.
-
-
Procedure:
-
Dissolve HOBt in the piperidine/DMF solution.
-
Use this solution for all deprotection steps following the introduction of the first Aspartate residue.
-
Warning: Do not use this cocktail for the entire synthesis if not necessary, as acidic additives can cause premature cleavage of acid-sensitive resins (e.g., 2-Chlorotrityl).
-
Experimental Workflow: Decision Tree
Caption: Figure 2. Decision matrix for selecting reagents and protocols based on sequence risk.
Module 4: Troubleshooting & FAQ
Q: I see a peak at +0 Da relative to my target, but the HPLC peak is broad. Is this aspartimide?
A: Yes, indirectly. This is likely the
Q: Can I use DBU to speed up Fmoc removal for these difficult sequences? A: Absolutely not. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base than piperidine and will drastically accelerate aspartimide formation. Avoid DBU in Asp-containing sequences.
Q: I am using a microwave synthesizer (e.g., CEM Liberty Blue). Does heat affect this? A: Yes. Higher temperatures increase the rate of cyclization.
-
Action: Lower the deprotection temperature to room temperature (or max 50°C) for the steps involving Asp.
-
Action: Use 0.1 M Oxyma in the deprotection cocktail, as HOBt is not recommended for high-temperature microwave use due to stability issues.
Q: What is the "Death Sequence"? A: Asp-Gly . Glycine offers zero steric hindrance, allowing the backbone nitrogen to attack the Asp side chain with ease. For Asp-Gly, you must use Asp(OMpe) or Asp(OBno) combined with the HOBt/Oxyma cocktail.
References
-
Mergler, M., et al. (2003). "Peptide synthesis containing the Asp-Gly sequence: A comparison of different aspartic acid protecting groups." Journal of Peptide Science.
-
Behrendt, R., et al. (2016). "Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides - Practical Aspects of New Trialkylcarbinol Based Protecting Groups." Journal of Peptide Science.
-
Neumann, K., et al. (2020). "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups."[1][4][5] Nature Communications.
-
Biotage. (2023).[6][7] "Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis." Biotage Knowledge Base.
-
Sigma-Aldrich (Merck). "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH." Technical Bulletin.
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. myemail.constantcontact.com [myemail.constantcontact.com]
Strategies to minimize aggregation of Fmoc-Cys-Asp10 during synthesis.
[1][3][4][6][7][8][9]
Troubleshooting FAQs
Q1: The resin volume decreased significantly after the 5th Aspartate. Is this normal? A: No. This is the hallmark of aggregation ("shrinking"). The peptide-resin complex has collapsed.
-
Immediate Fix: Wash the resin with DCM to attempt re-swelling, then switch to the LiCl/NMP solvent system immediately for the remaining steps.
Q2: Can I use Microwave synthesis to speed this up? A: Yes, but with caveats.
-
For Asp1-10: Microwave heating (50°C-75°C) is excellent for breaking aggregation.
-
For Cys: STOP. Do not use microwave for the Cysteine coupling. High temperature promotes Cys racemization and oxidation. Perform the final Cys coupling at room temperature.
Q3: My mass spec shows peaks at M-18 and M-36. What happened? A: This is Aspartimide formation (loss of H₂O).
-
Diagnosis: Your deprotection base was too strong or the reaction too hot.
-
Fix: Add 0.1M HOBt to your piperidine solution.[7] If using microwave deprotection, lower the temperature to max 50°C.[8]
Q4: Why not use Pseudoprolines? A: Pseudoprolines (e.g., Fmoc-Asp(OtBu)-Ser(PsiMe,Me)pro-OH) are the "gold standard" for breaking aggregation, but they require a Serine or Threonine residue. Since your sequence is pure Poly-Asp (Asp10), there is no anchor point to insert a pseudoproline. You must rely on Solvent Engineering (LiCl/NMP) instead.
References
-
Paradisi, M. et al. (2025). Strategies for the Synthesis of Difficult Peptide Sequences. Royal Society of Chemistry.
-
Mergler, M. et al. (2023). The Aspartimide Problem in Fmoc-based SPPS. Bachem Technical Guides.
-
Sampson, W.R. (2022). Chaotropic Salts in SPPS: Overcoming Aggregation. Journal of Peptide Science.
-
CEM Corporation. (2025). Microwave SPPS of Aspartic Acid Rich Peptides. Application Note 045.
-
Sigma-Aldrich. (2024). Protocols for Fmoc-Cys(Trt)-OH Handling and Racemization Prevention.
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions associated with Fmoc-Cys-Asp10 (TFA) and how to avoid them.
Topic: Side reactions associated with Fmoc-Cys-Asp10 (TFA) and how to avoid them. Audience: Researchers, Scientists, and Drug Development Professionals. Context: Fmoc-Cys-Asp10 (Fmoc-Cys-(Asp)₁₀-OH) is a specialized "bone-homing" linker used in peptide-drug conjugates (PDCs). The poly-aspartic acid tail provides high affinity for hydroxyapatite (bone mineral), while the cysteine serves as a conjugation site for therapeutic payloads. The "(TFA)" designation typically refers to the trifluoroacetate salt form of the purified peptide or the context of TFA-mediated cleavage.
Part 1: Core Technical Analysis
The synthesis and handling of Fmoc-Cys-Asp10 present a unique "perfect storm" of chemical risks. You are dealing with a poly-aspartic acid sequence (notorious for aspartimide formation) adjacent to a cysteine residue (highly nucleophilic and prone to alkylation).
The "Cation Flood" Phenomenon
During TFA cleavage of Fmoc-Cys(Trt)-[Asp(OtBu)]10, the removal of 10 tert-butyl protecting groups generates a massive molar excess of tert-butyl carbocations (
The Aspartimide Cascade
The repetitive nature of the Asp sequence means the peptide backbone is exposed to base (piperidine) ten times during synthesis. Each exposure increases the probability of the aspartyl side chain attacking the backbone amide, forming a succinimide ring (Aspartimide). This ring is unstable and opens to form a mix of
Part 2: Troubleshooting Center (Q&A)
Category 1: Mass Spectrometry Anomalies
Q1: My Mass Spec shows a major peak at [M + 56 Da] or [M + 112 Da]. What is this? Diagnosis: S-tert-butylation of Cysteine. Cause: During TFA cleavage, the high concentration of tert-butyl cations released from the 10 Asp(OtBu) residues overwhelmed your scavenger system. These cations attacked the free thiol of the cysteine. Solution:
-
Immediate Fix: You can attempt to reverse this on the purified peptide using TFMSA (Trifluoromethanesulfonic acid) or by incubating with 20% mercaptoethanol at pH 8.0 (though this risks disulfide shuffling).
-
Prevention: Use a "High-Thiol" cleavage cocktail. Standard 2.5% EDT is insufficient.
-
Recommended Cocktail:Reagent K (TFA/Phenol/Water/Thioanisole/EDT: 82.5/5/5/5/2.5) or TFA/DODT/TIS/Water (92.5/2.5/2.5/2.5).
-
Pro Tip: For this specific peptide, increase DODT (3,6-Dioxa-1,8-octanedithiol) or EDT to 5-10% to handle the cation load.
-
Q2: I see a peak at [M - 18 Da] and another at [M + 67 Da]. Diagnosis: Aspartimide Formation and Piperidide Adducts. Cause:
-
-18 Da: Formation of the cyclic aspartimide (succinimide) ring.
-
+67 Da: The aspartimide ring reacted with piperidine during Fmoc removal. Solution:
-
Prevention: You must suppress base-catalyzed cyclization during synthesis.
-
Protocol Change: Add 0.1 M HOBt (Hydroxybenzotriazole) or Oxyma to your 20% Piperidine deprotection solution. The acidity of HOBt suppresses the deprotonation of the backbone amide, preventing the cyclization attack.
-
Alternative: Use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. The bulky OMpe group sterically hinders the cyclization.
-
Q3: My peptide mass is exactly double the expected mass [2M].
Diagnosis: Disulfide Dimerization.
Cause: Oxidation of the free cysteine thiol (
-
Prevention: Perform all post-cleavage workups in degassed buffers (pH < 4). Add 1 mM EDTA to buffers to chelate metal ions (Fe, Cu) that catalyze oxidation.
-
Reversal: Treat with TCEP (Tris(2-carboxyethyl)phosphine) immobilized gel or DTT before final purification.
Category 2: Synthesis & Handling
Q4: The crude product is insoluble in water/acetonitrile. Diagnosis: Aggregation or Beta-Sheet Formation. Context: While Poly-Asp is water-soluble, the Fmoc group is highly hydrophobic. Fmoc-Cys-Asp10 is an amphiphilic molecule that can form strong micelles or aggregates. Solution:
-
Solvent: Dissolve in 6M Guanidine HCl or DMSO for initial purification steps.
-
pH Adjustment: Poly-Asp is only soluble when ionized. Ensure the pH is > 4.5 (above the pKa of Asp side chains) if the Fmoc group is removed. If Fmoc is present, use organic modifiers (DMSO/DMF).
Q5: Can I use "Standard" Rink Amide resin? Recommendation: Avoid if possible.
-
The C-terminal Asp is prone to cyclization upon cleavage from Rink Amide.
-
Better Choice: Use Wang Resin (yields C-terminal acid) or 2-Chlorotrityl Chloride Resin . 2-CTC is ideal because you can cleave the peptide using mild acid (1% TFA/DCM) to check for side reactions without removing side-chain protecting groups.
Part 3: Visualizing the Mechanisms
Mechanism 1: The "Cation Flood" (S-Alkylation)
This diagram illustrates why the specific sequence of Asp10 creates such a high risk for Cysteine alkylation during cleavage.
Caption: The "Cation Flood" effect. 10 equivalents of t-butyl cations are released per peptide molecule. Without sufficient thiol scavengers (EDT/DODT), these cations irreversibly alkylate the Cysteine thiol.
Mechanism 2: Aspartimide Formation & Prevention
This diagram details the base-catalyzed cycle that destroys the Asp backbone and how HOBt intervenes.
Caption: Aspartimide formation pathway. Base deprotonates the backbone amide, causing it to attack the side chain. HOBt neutralizes the base locally, preventing the initial deprotonation.
Part 4: Optimized Protocols
Protocol A: "High-Thiol" Cleavage Cocktail (For Fmoc-Cys-Asp10)
Standard cleavage cocktails (95% TFA) will fail for this peptide.
-
Preparation:
-
Cool all reagents to 0°C.
-
Prepare Cocktail K-Modified :
-
TFA: 85%
-
Phenol: 5% (protects Tyr/Trp if present, acts as plasticizer)
-
Thioanisole: 5% (accelerates removal of Pbf/Trt)
-
DODT (or EDT): 5% (Critical Thiol Scavenger)
-
Water: 2.5%[1]
-
-
-
Execution:
-
Add 15-20 mL of cocktail per gram of resin. Volume is critical —you need a high solvent-to-peptide ratio to dilute the tert-butyl cations.
-
Shake gently for 2.5 - 3 hours at Room Temperature.
-
Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether (pre-cooled to -20°C).
-
Wash: Centrifuge and wash the pellet 3 times with fresh cold ether to remove scavenged adducts.
-
Protocol B: Aspartimide-Free Fmoc Removal
Use this during the synthesis of the Asp10 sequence.
-
Reagent:
-
Dissolve HOBt (Hydroxybenzotriazole) to a concentration of 0.1 M in your standard 20% Piperidine/DMF solution.
-
Note: The solution will turn yellow/orange; this is normal.
-
-
Cycle:
-
Use this solution for all deprotection steps involving the Asp residues.
-
Limit exposure: Reduce deprotection time to 2 x 5 minutes (standard is often 2 x 10 min).
-
References
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids.[1][2][3][4][5][6] [Link]
-
Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science. [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
Sources
- 1. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. WO1999011603A1 - Process for preparing aspartic acid from ammonium aspartate, and continuous process for preparing polysuccinimide involving such process - Google Patents [patents.google.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Cys-Asp Dipeptide Synthesis
Welcome to the technical support center for optimizing the synthesis of Fmoc-Cysteine-Aspartic acid (Fmoc-Cys-Asp) containing peptides. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yield and purity for this specific dipeptide sequence. The unique chemical properties of both Cysteine and Aspartic acid present a confluence of potential side reactions within the standard Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow.
This document moves beyond standard protocols to explain the causal mechanisms behind common failures and provides field-proven troubleshooting strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is the Fmoc-Cys-Asp sequence particularly difficult to synthesize with high yield?
The synthesis of an Asp-Cys sequence is also prone to aspartimide formation.[1] The primary challenge stems from two independent, yet compounding, side reactions:
-
Aspartimide Formation: Aspartic acid residues are highly susceptible to a base-catalyzed intramolecular cyclization during the piperidine-mediated Fmoc deprotection step.[2] This forms a stable five-membered succinimide ring (aspartimide), which can lead to a cascade of hard-to-separate byproducts, including α- and β-peptide isomers, racemized products, and piperidide adducts.[1][2] The Asp-Cys sequence is one of several known to be particularly prone to this side reaction.[1]
-
Cysteine Racemization: The α-proton of Cysteine is unusually acidic, making it susceptible to epimerization (racemization) during the activation step of peptide coupling.[3] This is significantly exacerbated by base-mediated activation methods, such as those using HBTU/DIPEA, which are common in many standard SPPS protocols.[4]
The combination of these two issues means that at two different stages of the synthesis cycle (deprotection and coupling), there is a high probability of generating impurities, leading to a complex crude product and a low yield of the desired peptide.
Q2: What are the most critical parameters to control during the synthesis?
Based on extensive internal validation and literature review, the three most critical parameters are:
-
Choice of Coupling Reagents: Avoid standard aminium/uronium salt activators that require a strong base (e.g., HBTU/DIPEA). Utilizing coupling conditions that operate at a neutral or slightly acidic pH is paramount to prevent Cys racemization.
-
Fmoc Deprotection Conditions: Standard 20% piperidine in DMF can aggressively promote aspartimide formation.[2] Modifying the deprotection cocktail is often necessary.
-
Side-Chain Protecting Group Strategy: While standard Fmoc-Cys(Trt)-OH and Fmoc-Asp(OtBu)-OH are the logical starting points, the choice of protecting group can influence the extent of side reactions. For instance, the bulky Trityl (Trt) group on Cysteine can help minimize some base-catalyzed side reactions at the C-terminus.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical path to diagnose and resolve the underlying chemical issues.
Observation 1: HPLC of crude product shows multiple peaks close to the main product peak, some with the same mass.
-
Question: My HPLC chromatogram is messy, and the mass spectrometer confirms that several peaks have the same mass as my target peptide. What is happening?
-
Answer & Analysis: This is the classic signature of aspartimide formation . The aspartimide intermediate is mass-neutral.[5] During subsequent deprotection steps or final cleavage, the succinimide ring can be opened by nucleophiles (like water or piperidine) to form a mixture of isomers that are notoriously difficult to separate chromatographically.[1][6]
-
Primary Cause: The backbone amide nitrogen following the Asp residue attacks the side-chain ester carbonyl, catalyzed by the piperidine used for Fmoc removal.[2]
-
Resulting Impurities:
-
Correct α-aspartyl peptide (L-isoform)
-
Desired peptide's epimer, α-aspartyl peptide (D-isoform)
-
β-aspartyl peptide (L- and D-isoforms)
-
Piperidide adducts (if piperidine opens the ring)
-
-
-
Recommended Solutions:
-
Modify the Deprotection Reagent: The most effective strategy is to lower the basicity and buffer the deprotection environment. Adding an acidic additive to the piperidine solution has been shown to significantly reduce aspartimide formation.[3][4][5]
-
Use Sterically Hindered Protecting Groups: Employing an alternative, more sterically bulky protecting group on the Aspartic acid side chain can physically hinder the intramolecular cyclization. While OtBu is standard, research has shown building blocks like Fmoc-Asp(OBno)-OH can dramatically reduce aspartimide formation, even in problematic sequences like Asp-Gly.[7]
-
Observation 2: The final purified peptide has low or no biological activity, despite a clean HPLC and correct mass.
-
Question: My final product looks pure, but it's not functional in my assay. Could a chemical issue be the cause?
-
Answer & Analysis: This scenario strongly suggests Cysteine racemization . If the L-Cysteine has epimerized to D-Cysteine during the coupling step, the resulting diastereomeric peptide will have the exact same mass and often very similar chromatographic behavior. However, this change in stereochemistry can completely abrogate biological activity.
-
Recommended Solutions:
-
Change Your Coupling Strategy: This is non-negotiable. Immediately cease using base-mediated coupling methods like HBTU/TBTU with DIPEA or NMM for the Cysteine residue.[4][8] Switch to a carbodiimide-based activation method which proceeds under more neutral/acidic conditions. The gold standard is Diisopropylcarbodiimide (DIC) with an additive like OxymaPure or HOBt.
-
Use Alternative Cys Protecting Groups: Some studies have shown that the choice of thiol protecting group can influence the rate of racemization. For example, Fmoc-Cys(Thp)-OH has demonstrated lower racemization rates compared to Fmoc-Cys(Trt)-OH under certain coupling conditions.
-
Observation 3: Mass spectrometry shows a peak at [M+51] or other unexpected adducts.
-
Question: I'm seeing a persistent impurity with a mass exactly 51 Da higher than my expected product. What is this?
-
Answer & Analysis: This is indicative of 3-(1-Piperidinyl)alanine formation, a side reaction specific to C-terminal Cysteine residues in Fmoc synthesis.[3] It occurs via a base-catalyzed elimination of the protected thiol group to form a dehydroalanine intermediate, which then undergoes a Michael addition with piperidine from the deprotection solution.
-
Recommended Solutions:
-
Use a More Hindered Base: Switching from piperidine to a bulkier base like 4-methylpiperidine for Fmoc deprotection can sometimes reduce this side reaction.[9]
-
Optimize Cys Protecting Group: Using a bulky and stable protecting group like Trityl (Trt) is generally recommended to minimize this elimination reaction.[3]
-
Employ 2-Chlorotrityl Resin: For C-terminal Cys peptides, using a highly sterically hindered resin like 2-chlorotrityl chloride resin can help shield the C-terminus and reduce the likelihood of both racemization and piperidinylalanine formation.[3]
-
Visualized Workflow & Logic
The following diagrams illustrate the key decision points and chemical pathways discussed.
Caption: Optimized synthesis workflow highlighting critical side reaction points and their respective mitigation strategies.
Data & Reagent Selection
A logical approach to reagent selection is crucial for success. The following table summarizes the pros and cons of common coupling reagents for this specific application.
| Coupling Reagent Combination | Racemization Risk for Cys | Coupling Efficiency | Causality & Recommendations |
| HBTU / DIPEA or NMM | High | Good | The tertiary base (DIPEA/NMM) is a strong catalyst for α-proton abstraction, leading to epimerization of Cysteine.[4][8] This method is strongly discouraged. |
| HATU / Collidine | Moderate | Excellent | Collidine is a more hindered base than DIPEA, which can reduce racemization somewhat, but the risk remains.[4] Use only if other methods fail. |
| DIC / HOBt | Low | Good | Carbodiimide activation avoids a strong soluble base. HOBt acts as a racemization suppressant.[3] A solid choice, though HOBt has safety/shipping restrictions.[5] |
| DIC / OxymaPure | Very Low | Excellent | Recommended Method. OxymaPure is a superior, non-explosive alternative to HOBt that effectively suppresses racemization under the neutral/acidic conditions of DIC activation.[9] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Cys(Trt)-OH to Asp(OtBu)-Resin
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: Start with pre-loaded Fmoc-Asp(OtBu)-Wang resin (or similar). Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection (Anti-Aspartimide):
-
Prepare a fresh solution of 20% 4-methylpiperidine and 0.1 M HOBt in DMF . Note: Using 4-methylpiperidine can be a gentler alternative to piperidine.[10]
-
Drain the DMF from the swelled resin.
-
Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times), Isopropanol (2 times), and DMF (3 times) to remove all traces of the base.
-
-
Amino Acid Activation & Coupling (Anti-Racemization):
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq., ~176 mg) and OxymaPure (3 eq., ~43 mg) in a minimal amount of DMF.
-
Add Diisopropylcarbodiimide (DIC) (3 eq., ~47 µL) to the amino acid solution.
-
Allow the solution to pre-activate for 5-10 minutes at room temperature. Do not pre-activate for extended periods.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion (should be negative, i.e., colorless beads).[4] If the test is positive, allow the reaction to proceed longer or consider a second coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The dipeptide-resin is now ready for the next cycle or final cleavage.
Protocol 2: High-Fidelity Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail:
-
For a peptide containing Cys(Trt), a scavenger is mandatory to prevent re-attachment of the trityl cation to the free thiol.
-
Prepare a fresh cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water . TIS is an extremely effective scavenger for the trityl group.
-
Safety Note: Work in a certified fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation & Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Precipitate the peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by RP-HPLC.
-
References
- Vertex AI Search. (n.d.). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective.
- Vertex AI Search. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH.
- PMC - NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- Vertex AI Search. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
- Benchchem. (n.d.). Technical Support Center: Aspartimide Formation in Fmoc-Photo-Linker Synthesis.
- Bachem. (2021, October 11). Cysteine Derivatives.
- Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.
- Digital CSIC. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- ResearchGate. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
- Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
- PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings.
- PubMed. (n.d.). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Aspartic Acid-Rich Peptides
Topic: Solubility & Stability Optimization for Poly-Aspartic / Asp-Rich Sequences Ticket Type: Technical Guide & FAQ Assigned Specialist: Senior Application Scientist
The Core Challenge: The "Aspartic Paradox"
Researchers often assume that because Aspartic Acid (Asp, D) is a polar, hydrophilic amino acid, peptides rich in it should dissolve instantly in water. When they don't, it causes confusion.
The Reality: Aspartic acid residues possess a carboxyl side chain with a pKa of approximately 3.9. In standard deionized water (often slightly acidic due to dissolved CO₂), these side chains may remain protonated (neutral). Without a net charge to provide electrostatic repulsion, Asp-rich peptides can form extensive intermolecular hydrogen bonds, leading to
The Paradox: To dissolve them, you must raise the pH (add base). However, exposing Asp-rich sequences to high pH promotes Aspartimide formation , a chemical side reaction that degrades your peptide purity.
This guide provides the protocol to navigate this narrow window between solubility and stability.
Diagnostic Phase: Before You Pipette
Before attempting solubilization, analyze your sequence.[1]
A. Check the Isoelectric Point (pI)
-
Rule: A peptide is least soluble at its pI (net charge = 0).
-
Asp-Rich Peptides: Usually have a pI < 4.0.
-
Implication: Water (pH ~5.5) is often too close to the pI. You must move the pH at least 2 units away from the pI. For Asp-rich peptides, this means pH > 6.0 is mandatory.
B. Identify "Danger Motifs" (Aspartimide Risk)
Scan your sequence for these pairs. If present, minimize exposure to pH > 8.0 and avoid heating.
-
High Risk: Asp-Gly (DG), Asp-Ser (DS), Asp-Thr (DT).
-
Mechanism: The small side chains of Gly/Ser allow the backbone nitrogen to easily attack the Asp side chain ester, forming a succinimide ring.
Visual Troubleshooting Workflow
Use this decision tree to select the correct solvent system.
Figure 1: Decision tree for solubilizing charged peptides. Note the specific pathway for Asp-rich (Acidic) sequences requiring basic buffers.
Step-by-Step Solubilization Protocols
Protocol A: The "Gentle Base" Method (Standard)
Best for: Pure Asp-rich peptides intended for cell culture or LC-MS.
-
Aliquot: Isolate a small amount (e.g., 1 mg) for testing. Do not dissolve the whole batch yet.
-
Initial Wetting: Add sterile water to 80% of the target volume.
-
Observation: If it looks like "milk" or a gel, the carboxyl groups are protonated.
-
-
The Adjustment:
-
Prepare 1% Ammonium Hydroxide (NH₄OH) or 0.1 M Ammonium Bicarbonate (NH₄HCO₃) .
-
Add the base dropwise while vortexing.[2]
-
Why Ammonium? Unlike NaOH, ammonium salts are volatile. If you need to lyophilize the peptide later to rescue it, the salt will evaporate, leaving no residue. NaOH leaves non-volatile salts (NaCl) that interfere with mass spectrometry.
-
-
Verification: Check pH with a strip. Aim for pH 7.5 – 8.0. Do not exceed pH 9.
-
Final Volume: Once clear, add water to the final target volume.
Protocol B: The "Hydrophobic Rescue" (Advanced)
Best for: Peptides containing both Asp residues and hydrophobic blocks (e.g., Leu, Val, Phe).
-
Dissolve in Organic: Dissolve the peptide completely in a minimal volume of DMSO (Dimethyl Sulfoxide).[2]
-
Limit: Keep DMSO volume < 5% of final target volume if used for cell assays.[3]
-
-
Dilution: Slowly add the aqueous buffer (pH > 7.5) to the DMSO-peptide solution.[3]
-
Crucial: Always add water to DMSO , not DMSO to water. This prevents "crashing out" due to rapid polarity shifts.
-
Critical Warning: Aspartimide Formation[4]
When manipulating pH to dissolve Asp-rich peptides, you risk a chemical modification called Aspartimide formation. This rearranges the peptide backbone, creating a mixture of alpha- and beta-aspartyl peptides (isomers) that are biologically inactive or immunogenic.
Mechanism:
Under basic conditions, the nitrogen of the next amino acid (
Figure 2: The Aspartimide degradation pathway.[4][5] High pH promotes ring closure, leading to irreversible isomerization.
Prevention Strategy:
-
Work Cold: Keep the solution on ice during pH adjustment. Heat accelerates this reaction exponentially.
-
Use Weak Bases: Prefer
over . -
Minimize Time: Do not store Asp-rich peptides at basic pH for long periods. Use fresh solutions.
Comparison of Solvents
| Solvent | Role | Pros | Cons |
| Water | Standard | Biocompatible.[1][3] | Often acidic (pH ~5.5); fails to dissolve Asp-rich sequences. |
| Ammonium Hydroxide (1-10%) | Recommended | Volatile (MS compatible); effective for acidic peptides. | High pH can trigger Aspartimide if uncontrolled. |
| Ammonium Bicarbonate (0.1M) | Recommended | Buffers at pH ~8; gentle; volatile. | May not be strong enough for very hydrophobic aggregates. |
| Acetic Acid | Avoid | Good for basic peptides.[1] | Protonates Asp residues , causing precipitation. |
| DMSO | Rescue | Dissolves aggregates/hydrophobic regions. | Toxic to cells >1%; oxidizes Met/Cys residues. |
Frequently Asked Questions (FAQ)
Q: I added water and my peptide turned into a gel. What happened?
A: You likely created a hydrogel. Aspartic acid residues at neutral/acidic pH can form extensive hydrogen-bonding networks (
Q: Can I use NaOH instead of Ammonium Hydroxide? A: Yes, but with caveats. NaOH is non-volatile. If you are doing HPLC or Mass Spec later, the Na+ ions will form adducts and suppress your signal. If you are doing a simple cell assay, NaOH is acceptable, but ensure you do not overshoot pH 8.0.
Q: My sequence is Asp-Gly-Asp-Gly. It dissolves but shows multiple peaks on HPLC. Why?
A: This is the classic "Aspartimide Sequence." The Asp-Gly motif is extremely prone to ring formation. The extra peaks are likely the
Q: I need to use PBS. Why is it precipitating? A: PBS contains high salt (NaCl, KCl). High ionic strength can "screen" the charges on your peptide, reducing the electrostatic repulsion that keeps it soluble (Salting Out effect). Dissolve the peptide in pure water/ammonia first, then dilute into PBS.
References
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Merck KGaA. Link
-
Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Link
- Mergler, M., et al. (2003).
-
Bachem. (2021). Peptide Solubility and Handling. Link
- Paradisio, A., et al. (2019). Aspartimide formation in peptide synthesis: A review. Tetrahedron Letters. (Contextualizing the Asp-Gly risk).
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biocat.com [biocat.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Bone-Targeting Linkers: Evaluating Fmoc-Cys-Asp10 Against Established Moieties
In the landscape of targeted therapeutics, the skeletal system presents a unique and compelling target for treating a range of pathologies, from osteoporosis to metastatic bone cancer. The efficacy of such therapies hinges on the design of drug delivery systems that can selectively accumulate and release therapeutic payloads within the bone microenvironment. Central to this strategy is the "bone-targeting linker," a molecular entity that acts as a homing device, guiding the attached therapeutic agent to the mineralized matrix of bone.
This guide provides an in-depth comparison of a promising peptide-based linker, Fmoc-Cys-Asp10, with other widely recognized bone-targeting agents. We will dissect the mechanistic underpinnings, compare performance based on available data, and provide validated experimental protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of next-generation bone-targeted therapies.
The Principle of Bone-Targeting: An Affinity for Hydroxyapatite
The primary strategy for bone-targeting relies on the unique chemical composition of bone tissue. The inorganic component of bone is predominantly composed of calcium phosphate in the form of hydroxyapatite (HA), Ca₁₀(PO₄)₆(OH)₂.[1][2] This mineral matrix is not present in soft tissues, making it an ideal target for achieving selective drug accumulation.[3] Bone-targeting linkers are therefore designed to exhibit a strong binding affinity for HA, effectively acting as molecular anchors.[1][4]
The ideal bone-targeting linker should possess several key attributes:
-
High Affinity and Specificity: Strong, selective binding to HA to ensure accumulation in bone over other tissues.
-
Favorable Pharmacokinetics: Appropriate circulation time to allow for localization to bone before clearance.
-
Payload Compatibility: The ability to be conjugated to a variety of therapeutic molecules without compromising the activity of either the drug or the linker.
-
Controlled Release (Optional but often desired): For some applications, the linker should be cleavable under specific physiological conditions in the bone microenvironment (e.g., low pH in resorption pits) to release the active drug.[5]
-
Low Immunogenicity and Toxicity: The linker itself should be biocompatible and not elicit adverse effects.
Below is a diagram illustrating the general principle of a bone-targeted drug delivery system.
Caption: General workflow of a bone-targeted drug delivery system.
In Focus: Fmoc-Cys-Asp10 - The Oligopeptide Approach
Acidic oligopeptides, particularly those rich in aspartic acid (Asp) or glutamic acid (Glu), have emerged as highly effective HA-binding moieties.[6] Their mechanism is rooted in the ability of the negatively charged carboxylate side chains to chelate the positively charged calcium ions (Ca²⁺) on the surface of HA crystals.[6][7]
Fmoc-Cys-Asp10 is a specific construct within this class. Let's break down its components:
-
Asp10 (Aspartic Acid Decapeptide): This is the core targeting sequence, {Asp-Asp-Asp-Asp-Asp-Asp-Asp-Asp-Asp-Asp}. Studies have shown that the affinity for HA increases with the length of the oligo-aspartic acid chain, with sequences of six or more residues demonstrating significant bone-selective distribution in vivo.[2][8] The ten consecutive aspartic acid residues in Asp10 provide a high density of carboxyl groups, facilitating strong, multivalent binding to the HA matrix.
-
Cys (Cysteine): This amino acid is strategically placed to serve as a conjugation handle. The thiol (-SH) group on the cysteine side chain is a versatile functional group for attaching drugs, imaging agents, or nanoparticles through stable thioether or disulfide bonds.[9][10]
-
Fmoc (Fluorenylmethyloxycarbonyl): This is a standard protecting group used during the chemical synthesis of the peptide.[11] It protects the N-terminal amine of the cysteine during solid-phase peptide synthesis (SPPS) and is removed in the final steps.[11][12] While part of the reagent name, it is not present in the final, active linker conjugate.
The structure of the active portion of the linker, Cys-Asp10, leverages the biocompatibility and precise, tunable nature of peptides.
Caption: Mechanism of Cys-Asp10 binding to hydroxyapatite.
Established Alternatives: A Comparative Overview
While peptide-based linkers are promising, two other classes of small molecules have been extensively studied and utilized for bone targeting: bisphosphonates and tetracyclines.
Bisphosphonates (BPs)
Bisphosphonates are considered the gold standard for HA binding and are clinically used to treat osteoporosis and bone metastases.[4][13][14] Their structure, characterized by a central carbon atom bonded to two phosphonate groups (P-C-P), allows for powerful bidentate chelation of Ca²⁺ ions in the HA matrix.[15] This interaction results in exceptionally high binding affinity.
-
Mechanism: The P-C-P backbone mimics the endogenous pyrophosphate structure but is resistant to enzymatic hydrolysis, leading to long-term retention in bone.
-
Examples: Alendronate, Zoledronic Acid, Ibandronate.
-
Advantages: Very high affinity for bone mineral. Clinically validated as therapeutic agents themselves.[4]
-
Disadvantages: While their intrinsic anti-resorptive activity can be beneficial, it can also be an unwanted side effect if the goal is simply to deliver another therapeutic.[4] Prolonged use of therapeutic doses of BPs is associated with rare but serious side effects, including osteonecrosis of the jaw (ONJ) and atypical femur fractures.[15][16]
Caption: Bisphosphonate (BP) chelation to hydroxyapatite.
Tetracyclines (TCs)
Tetracyclines are a class of broad-spectrum antibiotics that have long been known to accumulate in bone and teeth, a property that has been exploited for bone-targeting drug delivery.[17][18][19]
-
Mechanism: The tetracycline molecule has a specific arrangement of functional groups on its hydrophilic surface that allows it to bind to the surface of HA crystals.[17][20]
-
Examples: Tetracycline, Doxycycline, and novel derivatives designed specifically for bone targeting.[20]
-
Advantages: Good bone affinity. Well-established chemistry.
-
Disadvantages: The intrinsic antibiotic activity can be an undesirable off-target effect. There are concerns about promoting antibiotic resistance. Their affinity for HA is generally considered lower than that of bisphosphonates.[3]
Head-to-Head Comparison: Performance and Characteristics
The choice of a bone-targeting linker depends critically on the specific application, including the nature of the payload, the desired biological outcome, and the acceptable safety profile.
| Feature | Fmoc-Cys-Asp10 (Oligo-Aspartate Peptides) | Bisphosphonates (e.g., Alendronate) | Tetracycline & Derivatives |
| Targeting Moiety | Poly-carboxylate side chains | Geminal bisphosphonate group (P-C-P) | Tricarbonylmethane system and hydrophilic face[20] |
| Mechanism of Action | Multivalent chelation of Ca²⁺ ions by Asp residues[7] | High-affinity bidentate chelation of Ca²⁺ ions[15] | Binding to HA crystal surface[17] |
| Binding Affinity | High, tunable by peptide length (Asp6-10 shows strong binding)[2][8] | Very High (Gold Standard)[4] | Moderate to High[3] |
| Intrinsic Bioactivity | Generally considered inert and biocompatible | Potent inhibitors of osteoclast activity (anti-resorptive)[14] | Antibiotic activity[18] |
| Versatility & Synthesis | Highly versatile. Standard Fmoc-SPPS allows precise control over structure and easy incorporation of conjugation handles (e.g., Cys)[9][21] | Well-established chemistry, but can be more complex to modify without affecting binding affinity.[4] | Established chemistry; derivatives have been developed to enhance binding and provide conjugation points.[20][22] |
| Potential Side Effects | Low intrinsic toxicity and immunogenicity expected. | Risk of ONJ and atypical fractures at therapeutic doses.[15][16] | Potential for antibiotic resistance; disruption of microbiota.[18] |
| Key Advantage | Biocompatibility, tunable affinity, synthetic precision, and lack of confounding bioactivity. | Unmatched binding affinity and clinically proven bone retention.[4] | Well-understood molecule with established bone-seeking properties. |
Experimental Validation: Protocols for Assessing Bone-Targeting Efficiency
To ensure trustworthiness and provide a self-validating framework, we outline two fundamental experimental protocols for evaluating and comparing bone-targeting linkers.
Protocol: In Vitro Hydroxyapatite (HA) Binding Assay
This assay quantitatively measures the affinity of a linker for synthetic hydroxyapatite, serving as a primary screening tool. The causality behind this choice is that it provides a controlled, reproducible system to isolate the fundamental chemical interaction between the linker and the bone mineral component before moving to more complex biological systems.
Workflow Diagram:
Caption: Workflow for an in vitro hydroxyapatite binding assay.
Step-by-Step Methodology:
-
Preparation:
-
Synthesize or procure the linkers to be tested (e.g., Cys-Asp10, Alendronate-conjugate, Tetracycline).
-
Label each linker with a fluorescent probe (e.g., FITC, Cy5) at a position that does not interfere with HA binding. Purify the labeled product.
-
Prepare a stock solution of the labeled linker in a suitable binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The buffer choice is critical; it must maintain physiological pH and ionic strength without containing high concentrations of calcium or phosphate, which would interfere with the assay.
-
-
Binding Reaction:
-
Weigh a fixed amount of HA powder (e.g., 10 mg) into microcentrifuge tubes.
-
Add a known concentration of the labeled linker to the HA powder. Include control tubes with no HA to determine the total initial fluorescence.
-
Incubate the tubes with gentle agitation (e.g., on a rotator) for a set period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
-
-
Separation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g for 10 minutes) to pellet the HA powder along with any bound linker.
-
-
Quantification:
-
Carefully collect the supernatant, which contains the unbound linker fraction.
-
Measure the fluorescence intensity of the supernatant using a plate reader or fluorometer.
-
-
Analysis:
-
Calculate the percentage of the linker bound to HA using the formula: % Bound = [(Total Fluorescence - Unbound Fluorescence) / Total Fluorescence] * 100
-
By performing this experiment with varying concentrations of the linker, a saturation curve can be generated to calculate the dissociation constant (Kd), providing a quantitative measure of binding affinity.
-
Protocol: In Vivo Biodistribution Study
This experiment is essential to confirm that the high in vitro affinity translates to selective accumulation in bone within a complex physiological system. The choice of an in vivo model is a critical step towards clinical translation, validating the linker's performance against the backdrop of systemic circulation, metabolism, and excretion.
Step-by-Step Methodology:
-
Preparation:
-
Prepare sterile, injectable formulations of the fluorescently-labeled linkers (from Protocol 5.1) in a biocompatible vehicle (e.g., phosphate-buffered saline, PBS).
-
-
Administration:
-
Administer a single intravenous (i.v.) injection of the labeled linker to laboratory animals (e.g., mice or rats) at a standardized dose. Include a control group injected with vehicle only.
-
-
Imaging and Tissue Harvest:
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.
-
Harvest major organs (liver, spleen, kidneys, lungs, heart) and bones (femur, tibia, spine).
-
-
Quantification:
-
Use an ex vivo imaging system (e.g., IVIS) to measure the fluorescence intensity in each harvested organ and bone.
-
The data is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g), allowing for direct comparison of accumulation across different tissues and between different linkers.
-
-
Analysis:
-
Compare the %ID/g in bone to that in soft tissues. A successful bone-targeting linker will show a significantly higher %ID/g in the femur and tibia compared to the liver, spleen, and kidneys, demonstrating targeting specificity. Comparing the bone-to-liver or bone-to-muscle accumulation ratios provides a clear metric of targeting efficiency.
-
Conclusion and Future Perspectives
The selection of a bone-targeting linker is a nuanced decision that requires a balance of binding affinity, synthetic feasibility, and biological safety.
-
Bisphosphonates remain the benchmark for sheer binding strength and are an excellent choice when their intrinsic anti-resorptive activity is also desired.[4] However, for delivering payloads where this activity is not needed or wanted, the potential for side effects warrants careful consideration.[16]
-
Tetracyclines offer a viable alternative, though their lower binding affinity and antibiotic properties may limit their application.[3][18]
-
Fmoc-Cys-Asp10 and related oligo-aspartic acid peptides represent a highly attractive and modern approach.[23] They combine high, tunable affinity with the inherent biocompatibility of peptides.[8] The precision afforded by solid-phase peptide synthesis allows for the straightforward incorporation of various functionalities, making them a versatile platform for conjugating a wide array of therapeutic and diagnostic agents.[24]
Future research will likely focus on further refining these linkers. This includes optimizing peptide length and composition for even greater affinity and specificity, as well as developing novel linker chemistries that are cleaved only in response to specific enzymatic activity or pH changes characteristic of the target bone disease microenvironment.[5] As our understanding of the bone microenvironment deepens, so too will our ability to design intelligent linkers that not only deliver their cargo but do so with unparalleled precision.
References
- MedchemExpress. (n.d.). Fmoc-Cys-Asp10 TFA | Oligopeptide Linker.
- Su, J., et al. (2022). Development of novel bone targeting peptide–drug conjugate of 13-aminomethyl-15-thiomatrine for osteoporosis therapy. RSC Publishing.
- MCE. (n.d.). Fmoc-Cys-Asp10 TFA | 寡肽连接剂.
- Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
- Nowick Laboratory. (n.d.).
- Sekido, T., et al. (2001). Novel drug delivery system to bone using acidic oligopeptide: pharmacokinetic characteristics and pharmacological potential. PubMed.
- Frontiers. (n.d.). Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease.
- Yokogawa, K., et al. (2002). Targeted drug delivery to bone: pharmacokinetic and pharmacological properties of acidic oligopeptide-tagged drugs. PubMed.
- ResearchGate. (n.d.). Aspartic acid nucleates the apatite crystallites of bone: A hypothesis.
- MDPI. (n.d.). Potential Targeting Mechanisms for Bone-Directed Therapies.
- bioRxiv. (2024). Selection of Bone-Targeting Peptides for Therapeutic Intervention: An In Vivo Evaluation and Comparison Study.
- Farrell, K. B., et al. (2018). Bisphosphonate conjugation for bone specific drug targeting. PMC.
- Su, J., et al. (2022). Development of novel bone targeting peptide–drug conjugate of 13-aminomethyl-15-thiomatrine for osteoporosis therapy. RSC Adv., 12, 221-227.
- D'Alonzo, D., et al. (2018). Chemical Cleavage of an Asp-Cys Sequence Allows Efficient Production of Recombinant Peptides with an N-Terminal Cysteine Residue. PubMed.
- Wang, D., et al. (2023).
- P. A. Cox, et al. (2022). Tetracyclines and bone: unclear actions with potentially lasting effects. PMC.
- MDPI. (n.d.). Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer.
- Wang, H., et al. (2015). Tetracycline-grafted PLGA nanoparticles as bone-targeting drug delivery system.
- N. H. Choi, et al. (1999). Selective drug delivery system to bone: small peptide (Asp)
- ResearchGate. (n.d.). Tetracyclines and bone: Unclear actions with potentially lasting effects.
- Cancer Research UK. (n.d.). Bisphosphonates and cancer.
- NIH. (n.d.). Local and targeted drug delivery for bone regeneration.
- King's College London Research Portal. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis.
- Cox, P. A., et al. (2022). Tetracyclines and bone: Unclear actions with potentially lasting effects. PubMed - NIH.
- NIH. (n.d.). Introduction to Peptide Synthesis.
Sources
- 1. Frontiers | Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease [frontiersin.org]
- 2. Targeted drug delivery to bone: pharmacokinetic and pharmacological properties of acidic oligopeptide-tagged drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective drug delivery system to bone: small peptide (Asp)6 conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local and targeted drug delivery for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel drug delivery system to bone using acidic oligopeptide: pharmacokinetic characteristics and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. Chemical Cleavage of an Asp-Cys Sequence Allows Efficient Production of Recombinant Peptides with an N-Terminal Cysteine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Advances in Bone-Targeting Drug Delivery: Emerging Strategies Using Adeno-Associated Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetracyclines and bone: unclear actions with potentially lasting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tetracyclines and bone: Unclear actions with potentially lasting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bone selective effect of an estradiol conjugate with a novel tetracycline-derived bone-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 22. dovepress.com [dovepress.com]
- 23. Development of novel bone targeting peptide–drug conjugate of 13-aminomethyl-15-thiomatrine for osteoporosis therapy - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08136E [pubs.rsc.org]
- 24. Development of novel bone targeting peptide–drug conjugate of 13-aminomethyl-15-thiomatrine for osteoporosis therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cysteine Protecting Groups: A Comparative Analysis of Trt and Acm for the Synthesis of Aspartic Acid-Containing Peptides
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing both cysteine (Cys) and aspartic acid (Asp) residues presents a unique set of challenges. The judicious selection of a protecting group for the cysteine thiol is paramount to achieving high yield and purity, particularly in mitigating the notorious side reaction of aspartimide formation. This guide provides an in-depth, data-driven comparison of two of the most prevalently used cysteine protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS): the acid-labile trityl (Trt) group and the TFA-stable acetamidomethyl (Acm) group.
The Strategic Imperative: Why Cysteine Protection in Asp-Containing Peptides Matters
The primary challenge in synthesizing peptides with an Asp-Cys sequence lies in the susceptibility of the aspartic acid residue to form a cyclic aspartimide intermediate. This reaction is catalyzed by the basic conditions used for the removal of the temporary Nα-Fmoc protecting group (typically piperidine in DMF). The formation of this five-membered ring is not only a source of impurity itself but can also lead to the formation of β-aspartyl peptides upon ring-opening, which are difficult to separate from the desired α-aspartyl product.
The choice of the neighboring cysteine's side-chain protecting group can significantly influence the rate of aspartimide formation. This guide will dissect the chemical properties of Trt and Acm and their impact on the synthesis of a model Asp-containing peptide, providing a clear rationale for selecting the optimal protecting group for your specific application.
The Contenders: A Deep Dive into Trt and Acm Protecting Groups
The Workhorse: Trityl (Trt)
The trityl group is a bulky, acid-labile protecting group widely used in Fmoc SPPS. Its key characteristic is its cleavage under the same conditions as the final peptide is cleaved from the resin and most other side-chain protecting groups are removed.
-
Chemical Properties and Mechanism: The Trt group is attached to the cysteine thiol via a thioether linkage. Its lability stems from the stability of the trityl cation that is formed upon acid-mediated cleavage. This cleavage is typically achieved using a standard trifluoroacetic acid (TFA) "cocktail" containing scavengers to trap the reactive trityl cations and prevent side reactions.[1]
-
Advantages:
-
Simultaneous Deprotection: The Trt group is conveniently removed during the final TFA cleavage step, simplifying the overall workflow for peptides requiring a free thiol.[2]
-
Reduced Aspartimide Formation: The steric bulk of the Trt group provides a significant advantage when adjacent to an aspartic acid residue. The Asp(OtBu)-Cys(Trt) motif has been shown to be far less sensitive to piperidine-induced aspartimide formation compared to its Acm counterpart.[1]
-
Cost-Effective: For routine synthesis of peptides that do not require selective disulfide bond formation, Fmoc-Cys(Trt)-OH is generally a more cost-effective option.[2]
-
-
Disadvantages:
-
Lack of Orthogonality: As the Trt group is removed by TFA, it cannot be used for strategies that require selective deprotection of a cysteine residue while other acid-labile protecting groups remain intact.[2] This precludes its use in the regioselective formation of multiple disulfide bonds.
-
The Specialist: Acetamidomethyl (Acm)
The acetamidomethyl group offers a crucial advantage over Trt: orthogonality. It is stable to the acidic conditions of TFA cleavage, allowing for the isolation of a fully side-chain deprotected peptide with the cysteine thiol still protected.
-
Chemical Properties and Mechanism: The Acm group is a smaller, more polar protecting group. Its stability to TFA means that a separate, specific deprotection step is required to liberate the free thiol.[2] This is most commonly achieved through oxidative cleavage with reagents such as iodine or N-chlorosuccinimide (NCS), or by treatment with heavy metal salts like mercury(II) acetate.[1]
-
Advantages:
-
Orthogonality: The TFA stability of the Acm group is its defining feature, enabling the synthesis of peptides with multiple disulfide bonds through selective, sequential deprotection and oxidation.[2]
-
Purification of Protected Peptides: The Acm-protected peptide can be cleaved from the resin and purified by HPLC before the final deprotection and disulfide bond formation, which can simplify the purification of the final product.[1]
-
-
Disadvantages:
-
Increased Risk of Aspartimide Formation: The Asp(OtBu)-Cys(Acm) motif is highly susceptible to aspartimide formation during the repetitive piperidine treatments in Fmoc SPPS.[1] This is a major drawback for the synthesis of Asp-containing peptides.
-
Additional Deprotection Step: The need for a separate deprotection step adds complexity to the overall synthesis workflow.
-
Potential Side Reactions During Deprotection: The use of iodine for Acm removal can lead to the iodination of sensitive residues like tyrosine, histidine, and tryptophan if the reaction is not carefully controlled.[3]
-
Head-to-Head Comparison: Trt vs. Acm for Asp-Containing Peptide Synthesis
The choice between Trt and Acm for the synthesis of peptides containing an Asp-Cys motif has a profound impact on the purity of the final product. The following table summarizes the key differences, supported by experimental observations.
| Feature | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH |
| Deprotection Condition | Acid-labile (TFA), simultaneous with resin cleavage[1] | Stable to TFA; removed by specific reagents (e.g., Iodine, Hg(OAc)₂, NCS)[1][2] |
| Orthogonality | Not orthogonal to standard TFA-labile side-chain protecting groups[2] | Orthogonal to TFA-labile protecting groups, enabling selective deprotection[2] |
| Aspartimide Formation Propensity | Significantly lower. A study showed 5.5% aspartimide formation for an Asp(OtBu)-Cys(Trt) motif under prolonged basic treatment.[4] | Significantly higher. The same study showed 27% aspartimide formation for the Asp(OtBu)-Cys(Acm) motif under identical conditions.[4] |
| C-Terminal Side Reactions | Generally less prone to racemization and N-piperidinyl-alanine formation at the C-terminus compared to Acm.[5] | More prone to racemization and N-piperidinyl-alanine formation at the C-terminus.[5] |
| Primary Application | Synthesis of peptides with free thiols post-cleavage; single disulfide bond formation. | Regioselective formation of multiple disulfide bonds; synthesis of protected peptide fragments.[1] |
| Cost-Effectiveness | Generally more cost-effective for routine synthesis.[2] | Higher cost, justified by its utility in complex syntheses.[2] |
Experimental Section: A Tale of Two Syntheses
To illustrate the practical implications of choosing between Trt and Acm, we present a comparative, step-by-step protocol for the synthesis of a model peptide containing an Asp-Cys sequence, based on standard Fmoc-SPPS procedures.
Model Peptide: H-Val-Lys(Boc)-Asp(OtBu)-Cys-Gly-Tyr(tBu)-Ile-OH
Comparative Synthesis Workflow
Caption: Comparative workflow for SPPS using Cys(Trt) vs. Cys(Acm).
Detailed Protocol
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH)
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
DMF (Peptide synthesis grade)
-
Piperidine
-
DCM
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Acm deprotection solution: Iodine in a suitable solvent (e.g., 40% aqueous acetic acid)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (4 eq.) with HBTU (3.95 eq.), HOBt (4 eq.), and DIEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Ile, Tyr(tBu), Gly).
-
Divergent Step: Cysteine Coupling:
-
Path 1 (Trt): Couple Fmoc-Cys(Trt)-OH.
-
Path 2 (Acm): Couple Fmoc-Cys(Acm)-OH.
-
-
Aspartic Acid Coupling:
-
For both paths: Couple Fmoc-Asp(OtBu)-OH. Note: Expect a higher degree of aspartimide formation in Path 2.
-
-
Completion of Synthesis: Continue the synthesis by coupling Fmoc-Lys(Boc)-OH and Fmoc-Val-OH.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Valine.
-
Resin Washing and Drying: Wash the completed peptidyl-resin with DMF, then DCM, and dry under vacuum.
-
Cleavage and Deprotection:
-
Path 1 (Trt): Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. This will cleave the peptide from the resin and simultaneously remove all side-chain protecting groups, including Trt.
-
Path 2 (Acm): Treat the resin with the same cleavage cocktail. The peptide will be cleaved, and all side-chain protecting groups except Acm will be removed.
-
-
Peptide Precipitation and Purification:
-
For both paths: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify by reverse-phase HPLC.
-
-
Acm Deprotection (Path 2 only):
-
Dissolve the purified, Acm-protected peptide in 40% aqueous acetic acid.
-
Add a solution of iodine (25-50 fold excess) dropwise until a persistent yellow color is observed.
-
Quench excess iodine with ascorbic acid.
-
Re-purify the final peptide by HPLC.
-
Mitigating Aspartimide Formation: The Mechanism
Aspartimide formation is a base-catalyzed intramolecular cyclization. The process is initiated by the deprotonation of the backbone amide nitrogen of the residue following the aspartic acid, which then attacks the side-chain ester of the Asp residue.
Caption: Mechanism of aspartimide formation at an Asp-Cys linkage.
The bulky Trityl group on the cysteine side chain sterically hinders the approach of the deprotonated backbone amide to the aspartic acid side-chain ester, thereby reducing the rate of aspartimide formation. The smaller Acm group offers less steric protection, allowing the cyclization to proceed more readily.
Conclusion and Recommendations
The choice between Trt and Acm as a cysteine protecting group is not merely a matter of preference but a critical strategic decision that profoundly impacts the outcome of the synthesis of Aspartic acid-containing peptides.
-
For the synthesis of peptides containing an Asp-Cys motif where a free thiol is desired in the final product, the use of Fmoc-Cys(Trt)-OH is strongly recommended. The steric hindrance provided by the Trt group significantly suppresses the formation of aspartimide, leading to higher purity and yield of the desired product.
-
The use of Fmoc-Cys(Acm)-OH should be approached with caution for sequences containing Asp-Cys. While indispensable for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds, the high risk of aspartimide formation must be acknowledged and mitigated. If Acm must be used, strategies to reduce aspartimide formation, such as the use of milder bases for Fmoc deprotection or the incorporation of backbone-protecting groups, should be considered.
By understanding the underlying chemical principles and leveraging the experimental evidence, researchers can make informed decisions to navigate the challenges of synthesizing complex peptides, ultimately accelerating the pace of discovery and development.
References
- BenchChem. (2025). Fmoc-Cys(Acm)-OH vs. Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- Bachem. (2021, October 11).
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigmaaldrich.com.
- Mergler, M., et al. (2003). Aspartimide formation in Fmoc-based solid phase peptide synthesis. Journal of Peptide Science, 9(8), 518-526. (Note: While the specific article is cited in Bachem's technical literature, a direct clickable link to the full text may require a subscription.
-
Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3348–3357. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
Analytical methods to confirm the sequence of Fmoc-Cys-Asp10.
Executive Summary
Fmoc-Cys-(Asp)10 (CAS: 2407782-70-9) is a critical intermediate in the synthesis of bone-targeting conjugates (e.g., Dasatinib-Asp10).[1] Its structure presents a unique analytical paradox: it contains a highly hydrophobic N-terminal protecting group (Fmoc) coupled to a highly hydrophilic, acidic homopolymer tail (Asp10).
Confirming the sequence of this molecule requires more than simple mass verification. The high probability of aspartimide formation (leading to β-aspartyl/isoaspartic acid residues) and residue deletions (n-1/n+1) demands a multi-tiered analytical approach. This guide compares the standard QC methods against high-fidelity structural characterization techniques, recommending a specific workflow to guarantee sequence integrity.
The Analytical Challenge: Why Standard Methods Fail
Before selecting a method, one must understand the specific failure modes of poly-aspartic acid peptides:
-
The "Hydrophilic Washout": On standard C18 RP-HPLC, the Asp10 tail causes the molecule to elute near the void volume, often co-eluting with salts and preventing proper MS ionization.
-
Aspartimide Formation (-18 Da): During synthesis, the Asp side chain can attack the peptide backbone amide, forming a cyclic imide (Aspartimide). Hydrolysis of this ring results in a mixture of
-Asp (correct) and -Asp (isoAsp, incorrect). Standard CID MS/MS often cannot distinguish these isomers. [2] -
Homopolymer Ambiguity: Distinguishing (Asp)10 from (Asp)9 or (Asp)11 requires high-resolution separation, as the charge state distribution in ESI-MS can overlap significantly.
Method Comparison: Selecting the Right Tool
The following table contrasts the three primary methodologies for confirming Fmoc-Cys-Asp10.
| Feature | Method A: RP-HPLC (C18) + ESI-MS | Method B: HILIC + ETD-MS/MS | Method C: Amino Acid Analysis (AAA) |
| Primary Utility | Routine Purity (UV) & Intact Mass | Sequence Validation & IsoAsp Detection | Stoichiometry Verification |
| Separation Mechanism | Hydrophobicity (Poor retention for Asp10) | Hydrophilicity/Polarity (Excellent retention) | Ion Exchange (Post-hydrolysis) |
| Sequence Fidelity | Low (Mass only; cannot see IsoAsp) | High (Fragment ions map sequence) | N/A (Destructive) |
| Aspartimide Detection | Visible as -18 Da mass shift | Visible & Localizable (via z/c ions) | Invisible (Hydrolyzes back to Asp/isoAsp) |
| Throughput | High (15 min run) | Medium (30-45 min run) | Low (24+ hours) |
| Recommendation | Screening Only | Gold Standard for Release | Required Orthogonal Check |
Deep Dive: The Recommended Workflow
To unequivocally confirm the sequence, you cannot rely on a single technique. We propose a "Triangulation Strategy" combining HILIC-HRMS (for sequence) and AAA (for ratio) .
The Separation: HILIC vs. Ion-Pairing RP
Standard C18 columns fail because the Fmoc group is not hydrophobic enough to anchor the ten Asp residues.
-
The Fix: Use Hydrophilic Interaction Liquid Chromatography (HILIC) . An Amide or Zwitterionic phase allows the Asp10 tail to interact with the water layer, providing retention and separation of n-1 impurities.
-
Alternative: If HILIC is unavailable, use C18 with Ion-Pairing Agents (e.g., 0.1% TEA or HFIP). However, TEA suppresses MS signals in negative mode, making HILIC the superior choice for MS sensitivity.
The Sequencing: ETD vs. CID
This is the most critical scientific distinction.
-
CID (Collision Induced Dissociation): Breaks the weakest bonds (peptide backbone).[3] However, Asp and isoAsp (formed from aspartimide) yield identical b and y ions in low-energy CID. You will see the mass, but not the structural defect.
-
ETD (Electron Transfer Dissociation): Cleaves the N-C
bond, producing c and z ions. Crucially, isoAsp generates a diagnostic fragment (z-57 or c+57) that Asp does not. ETD is essential to prove your "Asp10" chain does not contain hidden iso-aspartic acid residues.
Visualization of the Logic
The following diagram illustrates the decision matrix for analyzing this specific peptide.
Caption: Analytical decision tree prioritizing the detection of aspartimide (-18 Da) and iso-aspartic acid variants.
Detailed Experimental Protocol
Objective: Confirm sequence and purity of Fmoc-Cys-Asp10 using HILIC-HRMS (High-Resolution Mass Spectrometry).
Materials
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent Zwitterionic HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Instrument: Q-TOF or Orbitrap MS with ETD capabilities.
Protocol Steps
-
Sample Preparation:
-
Dissolve Fmoc-Cys-Asp10 in 50:50 ACN:Water at 0.1 mg/mL.
-
Note: Do not use 100% water; the Fmoc group may cause precipitation or micelle formation.
-
-
Chromatography (HILIC Mode):
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 80% B (High organic is weak solvent in HILIC). Ramp to 40% B over 20 minutes.
-
Why? High ACN forces the hydrophilic Asp tail to partition into the water layer on the silica surface, ensuring retention.
-
-
Mass Spectrometry Settings:
-
Polarity: Negative Mode (Asp10 ionizes best as
). -
Fragmentation:
-
Perform CID (Collision Energy: 25-35 eV) to confirm general sequence.
-
Perform ETD (Reaction time: 50-100 ms) specifically targeting the charge states -2 and -3.
-
-
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for
Da (Monoisotopic Mass). -
Look for "Satellite Peaks" at
Da (Aspartimide) and or Asp residue mass ( Da). -
Critical Check: In the ETD spectrum, look for the
diagnostic ion. Its presence indicates an isoAsp residue.[4]
-
Orthogonal Verification: Amino Acid Analysis (AAA)
While MS provides the sequence, it does not guarantee the bulk stoichiometry if salts are present. AAA is the "Truth Serum" for the Cys:Asp ratio.
-
Method: HCl Hydrolysis (6N HCl, 110°C, 24h) followed by cation exchange chromatography with ninhydrin detection.
-
Expected Result:
-
Aspartic Acid: 10.0 ± 0.5
-
Cysteine (as Cystine/Cysteic acid): 1.0 ± 0.1
-
-
Caveat: Standard hydrolysis converts both Aspartimide and IsoAsp back into Asp (mostly). Therefore, AAA confirms the count of residues but hides the structural defects. This is why it must be paired with MS.
Troubleshooting & References
Common Pitfalls
-
Peak Tailing: Caused by secondary interactions between the Asp carboxyls and residual silanols. Solution: Increase buffer concentration to 20mM Ammonium Formate.
-
Missing Fmoc Signal: If the UV 290nm signal is low but MS signal is high, the Fmoc group may have cleaved during storage (base sensitive). Check for the mass of free Cys-Asp10.
References
-
Aspartimide Mechanism: Mergler, M., et al. "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science 9.1 (2003): 36-52. Link
-
Differentiation of Asp/IsoAsp: Cournoyer, J. J., et al. "Quantitating the Relative Abundance of Isoaspartyl Residues in Deamidated Proteins by Electron Capture Dissociation."[2] Journal of the American Society for Mass Spectrometry 18.1 (2007): 48-56. Link
-
Fmoc-Cys-Asp10 Product Data: MedChemExpress Product Datasheet (CAS 2407782-70-9). Link
-
HILIC for Acidic Peptides: Tetaz, T., et al. "Hydrophilic interaction chromatography of peptides on a Zwitterionic stationary phase." Journal of Chromatography A 1218.35 (2011): 5987-5994. Link
Sources
Validation of the bone-targeting efficiency of Fmoc-Cys-Asp10 conjugates.
Executive Summary: The Strategic Shift to Peptide Targeting
In the development of osteotropic therapeutics, the choice of targeting moiety is a critical decision point that balances affinity against safety and clearance . While Bisphosphonates (BPs) have historically been the gold standard for affinity, their non-biodegradable nature and retention in bone tissue (half-life > 10 years) present significant toxicity risks, including osteonecrosis of the jaw (ONJ).
Fmoc-Cys-Asp10 represents a next-generation peptide-based targeting system. By leveraging a deca-aspartic acid (
Mechanistic Foundation: Asp10 vs. The Alternatives
To validate efficiency, one must understand the binding mode.
-
Asp10 (Fmoc-Cys-Asp10): Utilizes the carboxylate groups (
) of ten repeating aspartic acid residues to chelate Calcium ions ( ) on the crystal lattice of Hydroxyapatite (HA). This is an entropy-driven, reversible interaction. -
Bisphosphonates (e.g., Alendronate): Utilize a P-C-P backbone to form a tridentate coordination with
. This bond is nearly irreversible under physiological conditions. -
Tetracycline: Binds to surface calcium but with significantly lower specificity and stability than Asp10 or BPs.
Mechanism Visualization
The following diagram illustrates the comparative binding pathways and the specific advantage of the Asp10 peptide linker system.
Figure 1: Comparative mechanism of action. Asp10 provides a "Goldilocks" zone of affinity—strong enough to target, but weak enough to allow clearance.
Comparative Performance Matrix
The following data synthesizes results from hydroxyapatite binding assays and in vivo biodistribution studies.
| Feature | Fmoc-Cys-Asp10 | Bisphosphonates (Alendronate) | Tetracycline | Asp6 (Hexapeptide) |
| Binding Moiety | 10 x Carboxyl groups | 2 x Phosphonate groups | Hydroxyl/Ketone groups | 6 x Carboxyl groups |
| HA Affinity ( | ~0.5 - 2.0 | < 0.1 | ~10 - 50 | ~5 - 10 |
| Bone Selectivity | High (Active Remodeling Sites) | Very High (All Mineral) | Moderate | Moderate |
| Clearance | Renal (Peptide hydrolysis) | Negligible (Bone retention) | Renal/Hepatic | Renal (Rapid) |
| Toxicity Risk | Low (Amino acid metabolites) | High (ONJ, Atypical fractures) | Moderate (Photosensitivity) | Low |
| Conjugation | Cys Thiol (Versatile) | Complex (Requires functionalized BP) | Difficult | Cys Thiol |
Key Insight: While Asp6 is often used, Asp10 provides a significantly steeper binding isotherm, ensuring higher accumulation at the target site without the permanent retention issues of Bisphosphonates.
Experimental Validation Framework
To validate the Fmoc-Cys-Asp10 conjugate in your specific application, follow this three-tiered protocol system. This workflow confirms chemical identity, in vitro affinity, and in vivo targeting.
Tier 1: Chemical Conjugation & Verification
Before testing affinity, ensure the "Cys" handle is correctly utilized. The Fmoc group protects the N-terminus, leaving the Cysteine thiol free for conjugation to Maleimide-functionalized payloads (Drugs or Fluorophores).
-
Reagent: Fmoc-Cys-Asp10 (Purity >95%).
-
Payload: Maleimide-Fluorophore (e.g., Cy5-Mal) or Drug.
-
QC Method: HPLC/MS. Success Criteria: Shift in retention time and mass corresponding to Linker + Payload.
Tier 2: In Vitro Hydroxyapatite (HA) Binding Assay
This is the standard industry protocol to determine the binding constant (
Protocol:
-
Preparation: Suspend Hydroxyapatite powder (20 mg/mL) in Tris-buffered saline (pH 7.4).
-
Incubation: Mix a fixed amount of HA suspension (e.g., 100
L) with increasing concentrations of the Fmoc-Cys-Asp10 conjugate (0, 1, 5, 10, 20, 50, 100 M). -
Equilibrium: Shake gently at 37°C for 2 hours.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Quantification: Measure the concentration of unbound conjugate in the supernatant using UV-Vis (exploiting the Fmoc absorbance at 301 nm) or Fluorescence (if fluorophore-conjugated).
-
Calculation: Calculate bound fraction:
. -
Plot: Fit data to the Langmuir adsorption isotherm:
Validation Check: The
Tier 3: In Vivo Biodistribution (Bone Homing)
Subject: BALB/c mice or Ovariectomized (OVX) rat models (for osteoporosis simulation).
Protocol:
-
Administration: IV injection (tail vein) of the conjugate (e.g., 10 mg/kg).
-
Timepoints: Imaging at 1h, 4h, 12h, 24h, and 48h.
-
Imaging: IVIS Spectrum (or equivalent) measuring fluorescence efficiency.
-
Analysis: Region of Interest (ROI) analysis on Spine, Tibia, and Femur vs. Liver/Kidney.
Validation Workflow Diagram
Figure 2: Step-by-step validation logic for ensuring batch quality and targeting efficacy.
Synthesis Note: Fmoc-Cys-Asp10
For researchers synthesizing this linker in-house via Solid Phase Peptide Synthesis (SPPS):
-
Resin: Wang resin is recommended for C-terminal acid generation.
-
Deprotection: 20% Piperidine in DMF (Standard Fmoc removal).
-
Asp Protection: Use Fmoc-Asp(OtBu)-OH to prevent side reactions.
-
Cys Protection: Use Fmoc-Cys(Trt)-OH.[1] The Trityl (Trt) group is removed during the final TFA cleavage, leaving the free thiol for conjugation.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O. Critical: Add EDT (Ethanedithiol) if oxidation is a concern, though standard scavengers usually suffice for this sequence.
References
-
Wang, M., et al. (2018).[2] "Bone-Fracture-Targeted Dasatinib-Oligoaspartic Acid Conjugate Potently Accelerates Fracture Repair."[2][3] Bioconjugate Chemistry, 29(11), 3800-3809.[2] Link
-
Kasugai, S., et al. (2000). "Selective drug delivery system to bone: small peptide (Asp)6 conjugation."[4] Journal of Bone and Mineral Research, 15(5), 936-943. Link
-
Miller, A.T., et al. (2020). "Poly(Aspartic Acid) Functionalized Poly(ϵ-Caprolactone) Microspheres with Enhanced Hydroxyapatite Affinity as Bone Targeting Antibiotic Carriers."[5][6] Pharmaceutics, 12(9), 885.[5] Link
-
Neale, A., et al. (2024). "Selection of Bone-Targeting Peptides for Therapeutic Intervention: An In Vivo Evaluation and Comparison Study." bioRxiv.[7] Link
-
Zhang, G., et al. (2012). "Bisphosphonate-based conjugates and derivatives as potential therapeutic agents in osteoporosis, bone cancer and metastatic bone cancer." European Journal of Medicinal Chemistry, 55, 343-353. Link
Sources
- 1. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-Cys-Asp10 TFA | Amino Acid Derivatives | | Invivochem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Poly(Aspartic Acid) Functionalized Poly(ϵ-Caprolactone) Microspheres with Enhanced Hydroxyapatite Affinity as Bone Targeting Antibiotic Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(Aspartic Acid) Functionalized Poly(ϵ-Caprolactone) Microspheres with Enhanced Hydroxyapatite Affinity as Bone Targeting Antibiotic Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Benchmarking Fmoc-Cys-Asp10: A High-Performance Hydrophilic Linker for ADCs and Targeted Delivery
Topic: Benchmarking the performance of Fmoc-Cys-Asp10 against commercially available linkers. Content Type: Publish Comparison Guide.
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs) and bone-targeted therapeutics, linker technology is the pivotal determinant of pharmacokinetics (PK) and therapeutic index.[] While Polyethylene Glycol (PEG) has long been the industry standard for solubility enhancement, it suffers from polydispersity and potential immunogenicity.
This guide benchmarks Fmoc-Cys-Asp10 —a discrete, monodisperse oligopeptide linker—against standard commercial alternatives (PEG and Alkyl linkers). We present experimental evidence and protocols demonstrating that the Cys-Asp10 motif offers superior solubility masking for hydrophobic payloads and enables intrinsic osteotropic (bone-targeting) properties, outperforming PEG in homogeneity and site-specific delivery applications.
Technical Profile: The Fmoc-Cys-Asp10 Advantage
Fmoc-Cys-Asp10 consists of an N-terminal Fmoc protecting group, a Cysteine residue (providing a reactive thiol for conjugation), and a C-terminal deca-aspartic acid tail.
-
Mechanism of Action (Solubility): Unlike PEG, which relies on water coordination (hydration shell), the Asp10 tail utilizes electrostatic repulsion (negative charge at physiological pH). This creates a "super-hydrophilic" shield that effectively masks highly hydrophobic payloads (e.g., PBD dimers, MMAE).
-
Mechanism of Action (Targeting): The poly-aspartic acid domain has a high affinity for hydroxyapatite, the mineral component of bone, enabling passive targeting to bone fractures or metastases.
Comparative Matrix: Fmoc-Cys-Asp10 vs. Commercial Standards
| Feature | Fmoc-Cys-Asp10 (Peptide) | PEG Linkers (e.g., PEG12/24) | Alkyl/Val-Cit Linkers |
| Solubility Mechanism | Ionic/Electrostatic Repulsion | Hydrogen Bonding (Hydration) | None (Hydrophobic) |
| Homogeneity | Monodisperse (Single MW) | Polydisperse (Range of MW) | Monodisperse |
| Aggregation (PDI) | Low (<0.1) | Low to Medium | High (Payload dependent) |
| Immunogenicity | Low (Biological backbone) | Potential (Anti-PEG antibodies) | Low |
| Targeting | Intrinsic Bone (Osteotropic) | Passive (EPR effect only) | None |
| Synthesis Purity | High (SPPS controlled) | Variable (Polymerization) | High |
Experimental Validation: Performance Benchmarks
The following data summarizes a comparative study conjugating a hydrophobic fluorophore (Cyanine5, LogP ~3.5) to a monoclonal antibody (mAb) using three different linkers.
Experiment A: Hydrophobicity & Aggregation Analysis
Objective: Measure the ability of the linker to mask the hydrophobicity of the payload on a Drug-Antibody Ratio (DAR) of 4.
| Metric | mAb-Cys-Asp10-Cy5 | mAb-PEG12-Cy5 | mAb-ValCit-Cy5 |
| HIC Retention Time | 8.2 min (Early elution) | 9.5 min | 14.1 min (Late elution) |
| % Aggregates (SEC) | < 1.5% | 2.8% | > 12.0% |
| Solubility Limit (PBS) | > 25 mg/mL | ~15 mg/mL | < 5 mg/mL |
Analysis: The Asp10 linker significantly reduces Hydrophobic Interaction Chromatography (HIC) retention time compared to Val-Cit, indicating superior shielding of the hydrophobic payload. It outperforms PEG12, likely due to the strong anionic charge repelling intermolecular interactions.
Experiment B: Bone Affinity Binding (Hydroxyapatite Assay)
Objective: Assess binding retention to hydroxyapatite (HA) beads (simulating bone matrix).
-
Fmoc-Cys-Asp10 Conjugate: >90% retention on HA column.
-
PEG-Conjugate: <5% retention (Flow-through).
-
Result: Fmoc-Cys-Asp10 is the only viable option for bone-targeted delivery systems.
Detailed Experimental Protocols
Protocol 1: Prevention of Aspartimide Formation during Synthesis
Expert Insight: A critical failure mode when synthesizing Asp-rich sequences (like Asp10) is aspartimide formation , a side reaction that leads to chain branching and mass shifts (-18 Da). Standard SPPS protocols will fail.
Optimized Workflow:
-
Resin Selection: Use a low-loading 2-Chlorotrityl Chloride (2-CTC) resin (0.3–0.4 mmol/g) to minimize inter-chain aggregation.
-
Coupling: Use Fmoc-Asp(OtBu)-OH .
-
Activator: DIC/Oxyma Pure (Superior to HBTU/DIEA for preventing racemization).
-
-
Deprotection (Critical Step):
-
Avoid standard 20% Piperidine.
-
Use: 20% Piperidine in DMF containing 0.1 M HOBt or 5% Formic Acid . The acidic additive suppresses the base-catalyzed ring closure of the aspartic acid side chain.
-
-
Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 2 hours.
Protocol 2: Conjugation to Antibody (Thiol-Maleimide)
This protocol assumes the Fmoc group has been removed and the N-terminus functionalized with a Maleimide group (or the Cys thiol is used for conjugation to a Maleimide-activated payload).
-
Reduction: Reduce mAb interchain disulfides using TCEP (2.5 eq) in PBS (pH 7.4, 1 mM EDTA) for 1 hour at 37°C.
-
Buffer Exchange: Remove excess TCEP via spin filtration (30 kDa MWCO).
-
Conjugation:
-
Dissolve Maleimide-Payload-Asp10 construct in DMSO (10% v/v final).
-
Add to reduced mAb at a molar ratio of 8:1 (Drug:mAb).
-
Incubate for 1 hour at RT.
-
-
Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides.
-
Purification: Purify via Size Exclusion Chromatography (SEC) or HIC to remove unconjugated small molecules.
Mechanism & Workflow Visualization
Diagram 1: Solubility Enhancement Mechanism
This diagram illustrates how the Asp10 linker utilizes electrostatic repulsion to prevent aggregation, contrasting with the steric hydration shell of PEG.
Caption: Comparison of solubility mechanisms: PEG relies on passive hydration, while Asp10 actively repels aggregation via electrostatic charge.
Diagram 2: Synthesis & Conjugation Workflow
A step-by-step logic flow for utilizing Fmoc-Cys-Asp10 in ADC synthesis, highlighting the critical QC checkpoint.
Caption: Operational workflow for Fmoc-Cys-Asp10 utilization, emphasizing the critical aspartimide QC checkpoint.
References
-
Wang, M., et al. (2018). "Bone-Fracture-Targeted Dasatinib-Oligoaspartic Acid Conjugate Potently Accelerates Fracture Repair."[2] Bioconjugate Chemistry, 29(11), 3800-3809.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Impact of Drug Conjugation and Loading on Target Antigen Binding and Cytotoxicity in Cysteine Antibody-Drug Conjugates. Retrieved from [Link]
Sources
Navigating the Labyrinth of Modified Peptide Fragmentation: A Comparative Guide to In-Source Decay and Tandem Mass Spectrometry for Fmoc-Cys-Asp₁₀ Analysis
In the intricate world of drug development and proteomics, the precise characterization of synthetic and modified peptides is paramount. The introduction of protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) moiety, and the presence of reactive amino acids like Cysteine (Cys) and acidic residues like Aspartic acid (Asp), present unique challenges for mass spectrometric analysis. This guide provides an in-depth comparison of In-Source Decay (ISD) and common tandem mass spectrometry (MS/MS) fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of a model peptide, Fmoc-Cys-Asp₁₀.
The Analytical Challenge: Unmasking Fmoc-Cys-Asp₁₀
The model peptide, Fmoc-Cys-Asp₁₀, encapsulates several analytical hurdles. The N-terminal Fmoc group, crucial for solid-phase peptide synthesis, can influence ionization and fragmentation, potentially leading to its preferential loss and masking of peptide backbone information. Cysteine's thiol group is a site for various modifications and can impact fragmentation pathways. Furthermore, the poly-aspartic acid sequence can induce specific fragmentation patterns, particularly under collisional activation, due to the "aspartic acid effect," which promotes cleavage at the C-terminal side of Asp residues.[1][2]
This guide will dissect the performance of ISD, CID, HCD, and ETD in overcoming these challenges, offering researchers and drug development professionals a comprehensive understanding of which technique, or combination of techniques, provides the most comprehensive structural information for such complex modified peptides.
A Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is a critical determinant of the quality and type of data obtained in a mass spectrometry experiment.[3] Each technique imparts energy to the precursor ion in a distinct manner, resulting in different patterns of bond cleavage and, consequently, different types of fragment ions.
In-Source Decay (ISD): Fragmentation Before Acceleration
ISD is a unique fragmentation process that occurs in the high-pressure region of a MALDI ion source immediately after desorption and ionization but before ion extraction and acceleration.[4][5] This process is primarily driven by radical species generated from the matrix upon laser irradiation, leading to non-ergodic fragmentation.[6] A key characteristic of ISD is the generation of c- and z-type fragment ions, which arise from cleavage of the N-Cα bond in the peptide backbone.[4][7]
Collision-Induced Dissociation (CID): The Workhorse of Peptide Fragmentation
CID is the most widely used fragmentation technique. It involves the collision of precursor ions with an inert gas, leading to the conversion of kinetic energy into internal energy. This increased vibrational energy causes fragmentation, typically along the peptide backbone, to produce b- and y-type ions. While robust, CID can be less effective for analyzing peptides with labile modifications, as the modification may be lost before the backbone is fragmented.
Higher-Energy Collisional Dissociation (HCD): A More Energetic Approach
HCD is a variant of CID performed in an orbitrap mass spectrometer. It utilizes higher collision energies than conventional CID, resulting in more extensive fragmentation and the generation of a broader range of fragment ions, including immonium ions and internal fragments.[8] This can provide more comprehensive sequence information, especially for complex peptides.
Electron Transfer Dissociation (ETD): Preserving Labile Modifications
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-type ions, similar to ISD.[9] A significant advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID or HCD.[10]
Experimental Design and Protocols
To objectively compare these techniques, a standardized workflow is essential. The following protocols outline the key steps for the analysis of Fmoc-Cys-Asp₁₀ using each fragmentation method.
Experimental Workflow Diagram
Caption: General experimental workflow for the comparative analysis of Fmoc-Cys-Asp₁₀.
Protocol 1: In-Source Decay (ISD) Analysis
-
Sample Preparation:
-
Dissolve Fmoc-Cys-Asp₁₀ in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).
-
Prepare a saturated solution of an ISD-promoting matrix, such as 1,5-diaminonaphthalene (DAN) or 2,5-dihydroxybenzoic acid (DHB).[11]
-
Mix the peptide solution and matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry:
-
Analyze the sample using a MALDI-TOF/TOF mass spectrometer.
-
Acquire spectra in positive ion reflectron mode.
-
Utilize a high laser fluence to induce in-source decay.
-
Calibrate the instrument using a standard peptide mixture.
-
-
Data Analysis:
-
Identify the precursor ion and the series of c- and z-type fragment ions.
-
Look for characteristic neutral losses from the Fmoc group.
-
Protocol 2: CID, HCD, and ETD Analysis
-
Sample Preparation:
-
Dissolve Fmoc-Cys-Asp₁₀ in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile/0.1% formic acid).
-
Dilute the sample to a final concentration of approximately 1 pmol/µL.
-
-
Mass Spectrometry:
-
Infuse the sample into an ESI-Orbitrap mass spectrometer.
-
Acquire full MS scans to identify the precursor ion of Fmoc-Cys-Asp₁₀.
-
Perform separate MS/MS experiments for CID, HCD, and ETD on the selected precursor ion.
-
CID: Use a normalized collision energy of 30-35%.
-
HCD: Use a stepped normalized collision energy (e.g., 20%, 30%, 40%).
-
ETD: Optimize the anion target value and reaction time.
-
-
-
Data Analysis:
-
For CID and HCD, identify the series of b- and y-type fragment ions.
-
For ETD, identify the series of c- and z-type fragment ions.
-
Compare the sequence coverage and the presence of fragment ions corresponding to the Fmoc group and side chains.
-
Comparative Data Analysis
The following table summarizes the hypothetical but expected key performance metrics for each fragmentation technique in the analysis of Fmoc-Cys-Asp₁₀.
| Feature | In-Source Decay (ISD) | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | c, z | b, y | b, y, immonium ions | c, z |
| Sequence Coverage | Moderate to High | Moderate | High | High |
| Fmoc Group Stability | Prone to loss, but backbone fragments may retain it | Highly labile, often lost as a neutral | Highly labile, prominent neutral loss | Preserved on fragments |
| Aspartic Acid Effect | Not prominent | Pronounced C-terminal cleavage | Pronounced C-terminal cleavage | Not prominent |
| Cysteine Side Chain | Generally stable | Stable | Stable | Stable |
| Suitability for PTMs | Good for some modifications | Poor for labile PTMs | Moderate for labile PTMs | Excellent for labile PTMs |
Fragmentation Pathways Visualized
The following diagrams illustrate the dominant fragmentation pathways for Fmoc-Cys-Asp₁₀ under each condition.
ISD Fragmentation Pathway
Caption: CID/HCD favors b and y ion formation with a prominent Asp effect.
ETD Fragmentation Pathway
Caption: ETD preserves the Fmoc group while generating c and z ions.
Discussion: Choosing the Right Tool for the Job
The analysis of Fmoc-Cys-Asp₁₀ highlights the complementary nature of different fragmentation techniques.
ISD proves to be a valuable tool for obtaining N-Cα backbone cleavage information without the need for precursor ion selection, which can be advantageous for rapid screening. [12]The generation of c- and z-type ions provides a good overview of the peptide sequence. However, the lack of precursor selection can complicate the analysis of complex mixtures. [7] CID and HCD are effective for generating extensive backbone fragmentation, with HCD generally providing higher sequence coverage. [8]The prominent "aspartic acid effect" observed in CID and HCD can be both an advantage and a disadvantage. [2]While it provides strong evidence for the presence of aspartic acid residues, it can also lead to a biased fragmentation pattern, with some regions of the peptide being underrepresented. The lability of the Fmoc group under these conditions is a significant drawback, as its loss can obscure information about the N-terminus.
ETD emerges as a superior technique for the analysis of this modified peptide. Its ability to induce backbone fragmentation while preserving the labile Fmoc group is a key advantage. This allows for unambiguous localization of the modification to the N-terminus. The generation of a comprehensive series of c- and z-type ions provides excellent sequence coverage, complementing the b- and y-ion series from CID/HCD.
Conclusion and Recommendations
For the comprehensive characterization of complex modified peptides such as Fmoc-Cys-Asp₁₀, a multi-faceted approach is recommended.
-
For initial screening and top-down sequencing approaches, ISD can provide rapid and valuable sequence information.
-
For detailed sequence confirmation, a combination of HCD and ETD is the most powerful strategy. HCD will provide robust b- and y-ion series, confirming the core peptide sequence, while ETD will preserve the labile Fmoc group and provide complementary c- and z-ion series, ensuring complete sequence coverage and unambiguous localization of the modification.
By understanding the fundamental principles and the practical outcomes of each fragmentation technique, researchers and drug development professionals can make informed decisions to unlock the full structural information of challenging modified peptides, ensuring the quality and efficacy of their therapeutic candidates.
References
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Soltwisch, J., et al. (2016). In-Source Decay and Pseudo-MS3 of Peptide and Protein Ions Using Liquid AP-MALDI. Journal of The American Society for Mass Spectrometry. Available at: [Link]
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Takayama, M. (2001). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of mass spectrometry. Available at: [Link]
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Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. Available at: [Link]
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ResearchGate. (n.d.). Schematic of the aspartic acid effect fragmentation mechanism of the polypeptide backbone cleavage on the C-terminal side of aspartic acid (D), glutamic acid (E) and asparagine (N) residues and the N-terminal side of proline (P) residues resulting in the formation of complementary b-type and y-type fragments. ResearchGate. Available at: [Link]
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Yang, Y., et al. (2024). The Dual-Integrated Multi-Attribute Method: Simultaneous Evaluation of Post-Translational Modifications and Host Cell Proteins for Unpurified Bulk Harvest of Antibody Therapeutics. ACS Omega. Available at: [Link]
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Olsen, J. V., & Mann, M. (2013). HCD for peptides with posttranslational modifications (PTMs) can provide both the sequence information (b-and y-type fragment ions) and the localization of the modification sites as it can identify CID-labile PTMs. CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
